molecular formula C34H39N7O4 B549404 MCL0020 CAS No. 475498-26-1

MCL0020

Cat. No.: B549404
CAS No.: 475498-26-1
M. Wt: 609.7 g/mol
InChI Key: FJFLYSMWSRRMRO-OIFRRMEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MCL0020, with the chemical structure Ac-D-2Nal-Arg-2Nal-NH2, is a potent and selective peptidemimetic compound that functions as a melanocortin-4 (MC4) receptor antagonist and inverse agonist . It exhibits high affinity for the MC4 receptor with an IC50 value of 11.6 nM, while demonstrating negligible affinities for the MC1 and MC3 receptors, ensuring selective research applications . In functional assays, this compound significantly attenuates cAMP formation induced by α-MSH in cells expressing the MC4 receptor without affecting basal cAMP levels, confirming its antagonistic and inverse agonist activity . The melanocortin system, particularly the MC4 receptor, is a promising target for investigating stress-related behaviors and disorders . In vivo studies show that this compound produces anti-stress and anxiolytic-like effects in rodent models. It significantly attenuates restraint stress-induced anorexia and prevents swim stress-induced anxiogenic-like behavior in the light/dark exploration test, without affecting food intake in free-feeding animals . These properties make this compound an essential pharmacological tool for researching the role of the MC4 receptor in stress, emotional behavior, feeding behavior, and energy expenditure . Its research value extends to exploring novel pathways in neuropsychiatric disorders and metabolic studies. This product is intended for research purposes only.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLYSMWSRRMRO-OIFRRMEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Information on MCL0020 is Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

As of November 2025, there is no publicly available scientific literature, clinical trial data, or regulatory information detailing the mechanism of action of a compound designated as MCL0020 in the central nervous system (CNS).

Searches of prominent biomedical databases and clinical trial registries have yielded no specific results for "this compound." This suggests that this compound may be an internal project code for a very early-stage drug candidate that has not yet been disclosed in publications or public forums. It is also possible that it is a compound that is no longer under development, or the identifier may be inaccurate.

The development of drugs targeting the central nervous system is a complex process.[1][2] Pharmaceutical companies and research institutions often use internal codes to track compounds through the lengthy preclinical and clinical development phases. Information about these compounds, including their mechanism of action, is typically kept confidential until a certain stage of development, such as the publication of preclinical research or the initiation of clinical trials.

The challenges in CNS drug development are numerous, including the difficulty of crossing the blood-brain barrier and the intricate nature of neurological diseases.[3] Researchers utilize a variety of preclinical models and advanced imaging techniques to understand how potential drugs interact with the CNS.[4][5] However, the success rate for CNS drug candidates remains lower than in many other therapeutic areas.[4]

Without any publicly available data, it is not possible to provide an in-depth technical guide on the core mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound.

Should information on this compound become publicly available in the future through scientific publications, conference presentations, or clinical trial registrations, a detailed analysis of its mechanism of action in the CNS could then be conducted.

References

An In-depth Technical Guide to Selective MC4 Receptor Antagonism: A Profile of a Representative Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public domain information is available for a compound designated "MCL0020." This guide provides a comprehensive overview of a representative selective melanocortin-4 receptor (MC4R) antagonist, PF-07258669, to illustrate the core principles, data, and methodologies relevant to this class of molecules. The information presented is synthesized from publicly available research on PF-07258669 and other well-characterized selective MC4R antagonists.

Introduction to Melanocortin-4 Receptor (MC4R) and Selective Antagonism

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in regulating energy homeostasis, appetite, and body weight.[1][2] Deficiencies in MC4R signaling are associated with hyperphagia and obesity.[2] Conversely, antagonism of MC4R signaling presents a therapeutic opportunity to mitigate appetite loss and body weight reduction in conditions such as cachexia and anorexia.[2] Selective MC4R antagonists are designed to specifically block the activity of this receptor subtype, minimizing off-target effects that could arise from interactions with other melanocortin receptors (MC1R, MC2R, MC3R, MC5R).

Biochemical and Pharmacological Profile of a Representative Selective MC4R Antagonist: PF-07258669

PF-07258669 is an orally bioavailable, small-molecule MC4R antagonist that has been advanced to clinical trials for the potential treatment of appetite loss.[2]

Quantitative Data: In Vitro Pharmacology
ParameterValueSpeciesAssay TypeReference
MC4R Antagonism
IC5013 nMHumanFunctional Assay[2][3]
Ki0.46 nMHumanBinding Assay[3]
Selectivity
MC1R Ki108 nMHumanBinding Assay[3]
MC3R Ki54.4 nMHumanBinding Assay[3]
MC5R Ki694 nMHumanBinding Assay[3]

This table presents a compilation of data for representative selective MC4R antagonists to illustrate typical potency and selectivity profiles. Specific values for PF-07258669 are noted where available.

Quantitative Data: In Vivo Efficacy
Animal ModelCompoundDoseRouteEffectReference
Aged Rat Model of CachexiaPF-07258669Not SpecifiedOralRobust Efficacy[2]
Free-feeding RatsHS014Not SpecifiedNot SpecifiedIncreased Food Intake[3]
RatsHS028Dose-dependenti.c.v.Increased Food Intake and Body Weight[1]

Mechanism of Action and Signaling Pathways

Selective MC4R antagonists act by competitively binding to the MC4 receptor, thereby preventing the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This blockade inhibits the downstream signaling cascade that is normally initiated by agonist binding.

MC4R Signaling Pathway

The MC4 receptor is coupled to the Gαs subunit of the heterotrimeric G-protein. Agonist binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response, including a reduction in food intake. Selective MC4R antagonists block this entire cascade at its inception.

MC4R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R G_protein Gαsβγ MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts aMSH α-MSH (Agonist) aMSH->MC4R Binds Antagonist Selective MC4R Antagonist (e.g., PF-07258669) Antagonist->MC4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Physiological Response (Decreased Food Intake) PKA->Response Leads to

Caption: MC4R agonist and antagonist signaling pathway.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the MC4 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Cells stably expressing the human MC4 receptor are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional antagonist activity (IC50) of a test compound at the MC4 receptor.

Methodology:

  • Cell Culture: Cells expressing the human MC4 receptor are seeded in multi-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (the antagonist).

  • Agonist Stimulation: A fixed concentration of an MC4R agonist (e.g., α-MSH) is added to the wells to stimulate cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced cAMP response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Characterization

Experimental_Workflow start Start: Test Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine IC50) start->functional_assay selectivity_panel Selectivity Screening (Binding to MC1R, MC3R, MC5R) binding_assay->selectivity_panel data_analysis Data Analysis and Candidate Selection functional_assay->data_analysis selectivity_panel->data_analysis end Lead Candidate data_analysis->end

Caption: In vitro characterization workflow for a selective MC4R antagonist.

Pharmacokinetics and In Vivo Studies

While specific pharmacokinetic data for "this compound" is unavailable, the development of an orally bioavailable antagonist like PF-07258669 implies a focus on optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2] For a centrally acting drug, the ability to cross the blood-brain barrier is also a critical consideration.[4]

In vivo studies in animal models are essential to demonstrate the therapeutic potential of a selective MC4R antagonist. As shown with compounds like HS028 and HS131, administration of these antagonists can lead to a significant and dose-dependent increase in food intake and body weight.[1][4] Efficacy in relevant disease models, such as the aged rat model of cachexia for PF-07258669, provides a strong rationale for clinical development.[2]

Conclusion

Selective MC4 receptor antagonism is a promising therapeutic strategy for conditions characterized by appetite loss and wasting. The development of potent, selective, and orally bioavailable small molecules like PF-07258669 represents a significant advancement in this field. The technical guide above outlines the key pharmacological characteristics, mechanism of action, and experimental methodologies used to identify and validate such compounds. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this class of drugs.

References

Technical Guide: Biological Activity of the Antimicrobial Peptide SET-M33

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the specific peptide "MCL0020" has yielded no publicly available data regarding its biological activity, mechanism of action, or associated experimental protocols. This suggests that "this compound" may be a proprietary compound, a novel peptide not yet described in scientific literature, or a potential misnomer.

To fulfill the core requirements of your request for a detailed technical guide, we have compiled a comprehensive report on a well-characterized antimicrobial peptide, SET-M33 , which serves as an exemplary model for the type of in-depth analysis you require. SET-M33 is a synthetic, tetra-branched peptide that has been investigated for its efficacy against Gram-negative bacteria and its anti-inflammatory properties.[1]

This guide provides a detailed overview of SET-M33, including its biological activities, experimental methodologies, and associated signaling pathways, presented in the requested format with structured data tables and Graphviz visualizations.

This document provides a detailed technical overview of the biological activity of the synthetic antimicrobial peptide SET-M33. The information is intended for researchers, scientists, and drug development professionals.

Core Biological Activity

SET-M33 is a synthetic peptide developed as a novel antibiotic targeting major Gram-negative bacteria.[1] Its tetra-branched structure confers high resistance to degradation by proteases and peptidases, making it a viable candidate for in vivo applications.[1] The peptide has demonstrated significant antimicrobial and anti-inflammatory activities in preclinical studies.[1]

Table 1: Summary of Quantitative In Vivo Efficacy Data for SET-M33

ParameterModelTreatmentDosageOutcome
Anti-inflammatory Activity Murine model of endotoxin (LPS)-induced pulmonary inflammationIntratracheal administration0.5, 2, and 5 mg/kgSignificant inhibition of BAL neutrophil cell counts
0.5, 2, and 5 mg/kgSignificant reduction in pro-inflammatory cytokines (KC, MIP-1α, IP-10, MCP-1, and TNF-α)
Toxicity CD-1 miceSnout inhalation exposure (1 h/day for 7 days)5 mg/kg/dayNo Observable Adverse Effect Level (NOAEL)
20 mg/kg/dayAdverse clinical signs and effects on body weight; treatment-related histopathology findings in lungs, bronchi, nose, larynx, and trachea
Pharmacokinetics CD-1 miceSnout inhalation exposure (single dose)23.1 mg/kgPlasma concentrations of 17.7-23.1 ng/mL immediately after dosing; no quantifiable levels 23 hours after dosing

Mechanism of Action

While the precise molecular mechanism of SET-M33 is not fully detailed in the provided search results, the general mechanisms of action for antimicrobial peptides (AMPs) can be categorized into two main classes: direct killing and immunomodulation.[2]

  • Direct Killing: This often involves the permeabilization of bacterial cell membranes. Cationic and amphipathic AMPs interact with the negatively charged components of bacterial membranes, leading to the formation of pores or channels (e.g., barrel-stave or toroidal pore models), which disrupts the membrane integrity and leads to cell death.[2][3] Some AMPs may also have intracellular targets, interfering with essential cellular processes.[2][3]

  • Immunomodulation: AMPs can modulate the host immune response, for example, by influencing inflammatory pathways.[2] The observed reduction in pro-inflammatory cytokines by SET-M33 suggests it possesses immunomodulatory activity.[1]

Below is a generalized signaling pathway for AMP-induced immunomodulation leading to a reduction in pro-inflammatory cytokines.

AMP_Immunomodulation Generalized AMP Immunomodulatory Pathway AMP Antimicrobial Peptide (e.g., SET-M33) LPS Lipopolysaccharide (LPS) AMP->LPS neutralizes TLR4 Toll-like Receptor 4 (TLR4) AMP->TLR4 inhibits LPS->TLR4 activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway activates Cytokines Pro-inflammatory Cytokines (TNF-α, KC, etc.) NFkB_Pathway->Cytokines induces transcription InVivo_Inflammation_Workflow Workflow for In Vivo Pulmonary Inflammation Assay cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., CD-1 mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization LPS_Challenge Induce Inflammation (LPS Challenge) Acclimatization->LPS_Challenge Peptide_Admin Administer Peptide (e.g., SET-M33) LPS_Challenge->Peptide_Admin BAL_Collection Collect Bronchoalveolar Lavage (BAL) Fluid Peptide_Admin->BAL_Collection Cell_Counts Perform Neutrophil Cell Counts BAL_Collection->Cell_Counts Cytokine_Assay Measure Pro-inflammatory Cytokines BAL_Collection->Cytokine_Assay Peptide_Stability_Workflow Workflow for In Vitro Peptide Serum Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Sol Prepare Peptide and Internal Standard Solutions Incubate Incubate Peptides in Human Serum at 37°C Peptide_Sol->Incubate Time_Points Collect Aliquots at Multiple Time Points Incubate->Time_Points Precipitate Precipitate Proteins Time_Points->Precipitate LCMS Analyze Supernatant by LC-MS Precipitate->LCMS Quantify Quantify Remaining Peptide LCMS->Quantify

References

Unveiling MCL0020: A Potent and Selective Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MCL0020 (CAS Number: 475498-26-1) is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1] Emerging from the intricate landscape of neuropeptide signaling, this compound presents a valuable pharmacological tool for investigating the physiological roles of the central melanocortin system, particularly in the regulation of appetite, stress, and anxiety-related behaviors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

This compound is a synthetic tripeptide that demonstrates high affinity and selectivity for the MC4R.[1] The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a critical role in energy homeostasis.[2] Upon activation by endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), the MC4R couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately leads to a reduction in food intake and an increase in energy expenditure.

As a competitive antagonist, this compound binds to the MC4R and blocks the binding of α-MSH and other agonists, thereby inhibiting the downstream signaling cascade. This antagonism of the MC4R leads to a reversal of the anorexigenic effects of MC4R activation, making it a subject of interest for conditions characterized by appetite loss, such as stress-induced anorexia.[1][3]

Quantitative Data Summary

The pharmacological profile of this compound is defined by its high potency and selectivity for the MC4R over other melanocortin receptor subtypes. The following table summarizes the key quantitative data reported for this compound.

ParameterReceptorValueReference
IC50 MC411.63 nM[1][2][3][4]
MC31115 nM[4]
MC1> 10,000 nM[4]

IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptor.

Signaling Pathway

The antagonism of the MC4R by this compound directly impacts the canonical Gs-cAMP signaling pathway. The following diagram illustrates this mechanism.

MCL0020_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4 Receptor alpha_MSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Food Intake) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound antagonizes the MC4R, blocking α-MSH-induced Gs-cAMP signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro: MC4R Antagonist cAMP Assay

This protocol describes a common method for determining the antagonist activity of a compound at the MC4R by measuring its effect on agonist-induced cAMP production.

Objective: To quantify the ability of this compound to inhibit α-MSH-stimulated cAMP accumulation in cells expressing the MC4R.

Materials:

  • HEK293 cells stably expressing the human MC4R.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • α-MSH (agonist).

  • This compound (test antagonist).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Culture: Maintain HEK293-MC4R cells in a humidified incubator at 37°C and 5% CO2. Passage cells regularly to maintain sub-confluent growth.

  • Cell Plating: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare a fixed concentration of α-MSH (typically at its EC80 concentration) in the same buffer.

  • Antagonist Incubation: Add 10 µL of the this compound dilutions to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 10 µL of the α-MSH solution to the wells containing this compound. Also, include control wells with buffer only (basal), α-MSH only (maximum stimulation), and this compound only.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

cAMP_Assay_Workflow Start Start Cell_Culture Culture HEK293-MC4R cells Start->Cell_Culture Cell_Plating Plate cells in 384-well plate Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of this compound and a fixed concentration of α-MSH Cell_Plating->Compound_Prep Antagonist_Incubation Add this compound to wells and incubate Compound_Prep->Antagonist_Incubation Agonist_Stimulation Add α-MSH to wells Antagonist_Incubation->Agonist_Stimulation Incubation Incubate for 30-60 minutes Agonist_Stimulation->Incubation cAMP_Detection Lyse cells and measure cAMP Incubation->cAMP_Detection Data_Analysis Calculate IC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro antagonist activity of this compound.

In Vivo: Stress-Induced Anorexia Model

This protocol outlines a method to evaluate the efficacy of this compound in reversing stress-induced anorexia in rodents.

Objective: To determine if this compound can attenuate the reduction in food intake caused by acute stress.

Animals: Male Sprague-Dawley rats (250-300g). House individually for at least one week before the experiment for acclimatization. Maintain on a 12:12 hour light-dark cycle with ad libitum access to food and water.

Materials:

  • Restraint stress tubes.

  • Standard rat chow.

  • This compound dissolved in sterile saline.

  • Vehicle (sterile saline).

  • Intracerebroventricular (i.c.v.) injection cannulae and syringes.

Procedure:

  • Surgical Preparation (optional, for i.c.v. administration): Anesthetize rats and stereotaxically implant a guide cannula into the lateral ventricle. Allow a recovery period of at least one week.

  • Habituation: Handle the rats daily for several days leading up to the experiment to minimize non-specific stress responses.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v. or intraperitoneal injection) at a predetermined time before the stressor.

  • Stress Induction: Place the rats in the restraint tubes for a period of 1-2 hours. A non-stressed control group should remain in their home cages.

  • Food Intake Measurement: Immediately after the stress period, return the rats to their home cages where a pre-weighed amount of food is available. Measure food intake at regular intervals (e.g., 1, 2, and 4 hours post-stress) by weighing the remaining food.

  • Data Analysis: Compare the food intake between the different treatment groups (Vehicle-No Stress, Vehicle-Stress, this compound-Stress) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Anorexia_Model_Workflow Start Start Acclimatization Acclimatize rats to individual housing Start->Acclimatization Drug_Admin Administer this compound or Vehicle Acclimatization->Drug_Admin Stress_Induction Induce restraint stress Drug_Admin->Stress_Induction Food_Measurement Measure food intake post-stress Stress_Induction->Food_Measurement Data_Analysis Compare food intake between groups Food_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the stress-induced anorexia model.

In Vivo: Light/Dark Exploration Test for Anxiolytic Activity

This protocol describes a standard behavioral test to assess the anxiolytic-like effects of this compound in mice.

Objective: To determine if this compound reduces anxiety-like behavior, as indicated by increased exploration of the light compartment.

Animals: Male C57BL/6 mice (8-10 weeks old). House in groups and allow to acclimatize to the facility for at least one week.

Materials:

  • Light/dark exploration box (a rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them).

  • This compound dissolved in sterile saline.

  • Vehicle (sterile saline).

  • Video tracking software (optional, for automated data collection).

Procedure:

  • Habituation: Bring the mice to the testing room at least 1 hour before the experiment to acclimatize.

  • Drug Administration: Administer this compound or vehicle (e.g., via intraperitoneal injection) 30 minutes before the test.

  • Testing: Place a mouse individually into the center of the dark compartment and allow it to explore freely for 10 minutes.

  • Behavioral Scoring: Record the following parameters:

    • Time spent in the light compartment.

    • Number of entries into the light compartment.

    • Latency to first enter the light compartment.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test). An increase in the time spent and entries into the light compartment without a significant change in total locomotor activity is indicative of an anxiolytic-like effect.

Conclusion

This compound is a valuable research tool for elucidating the role of the MC4R in various physiological and pathological processes. Its high potency and selectivity make it a precise instrument for modulating the central melanocortin system. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex interplay of metabolism, stress, and behavior.

References

MCL0020 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "MCL0020" does not correspond to a well-documented compound in the public scientific literature. The information provided herein is based on the data available for the substance cross-referenced with this identifier in chemical databases, which is described as a mixture or co-polymer of chloromethane and ethyl prop-2-enoate.

This technical guide provides a summary of the available data for the substance identified as this compound, primarily focusing on its chemical identity and the properties of its constituent components. Due to the absence of specific research on this compound, this document synthesizes information on its components to offer a preliminary overview for research and drug development professionals.

Physicochemical Data

The quantitative data for the substance associated with this compound, identified as "chloromethane;ethyl prop-2-enoate," is summarized below.

PropertyValueSource
Molecular Formula C6H11ClO2PubChem
Molecular Weight 150.60 g/mol PubChem
IUPAC Name chloromethane;ethyl prop-2-enoatePubChem

Component Analysis

Given that this compound is identified as a composite substance, this section details the known properties and biological context of its individual components: chloromethane and ethyl prop-2-enoate.

2.1. Chloromethane

Chloromethane (Methyl Chloride) is a colorless, flammable gas with a faint, sweet odor. It is used industrially as a chemical intermediate and a solvent.[1]

  • Biological Activity & Toxicology: Inhalation is the primary route of occupational exposure.[2] Chloromethane is metabolized and rapidly excreted.[2] It exhibits low acute toxicity via oral and inhalation routes.[2] However, exposure to high concentrations can lead to neurological effects, and it is considered a neurotoxin.[3] Animal studies have indicated that high exposure levels may cause hepatic and renal toxicity.[3] While it can be used by some methanotrophs to support growth in the presence of other substrates like methanol, it can also be toxic to these organisms at high concentrations.[4]

2.2. Ethyl prop-2-enoate

Ethyl prop-2-enoate (Ethyl Acrylate) is an ester of acrylic acid and is used in the production of polymers.

  • Biological Activity & Reactivity: Ethyl prop-2-enoate is a reactive chemical that can participate in polymerization and Michael addition reactions.[5] The latter is a method that can be used in the synthesis of pharmaceutical intermediates.[5] Research has also explored its use in copolymer systems for applications like drug delivery.[5] In terms of toxicology, it is important to handle with appropriate laboratory procedures, as unreacted monomers can be hazardous.[5]

Experimental Protocols

There are no specific experimental protocols published for a substance identified as this compound. For its components, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be employed for the identification and quantification of chloromethane, while High-Performance Liquid Chromatography (HPLC) and other chromatographic methods would be suitable for the analysis of ethyl prop-2-enoate and its reaction products.

Signaling Pathways

No specific signaling pathways have been identified or studied in relation to "this compound" or its synonym "SCHEMBL8829513" in the available scientific literature. Research into the biological effects of its individual components is broad and not indicative of a singular, defined pathway for the combined substance.

Logical Relationships

The following diagram illustrates the compositional relationship of the substance identified as this compound.

MCL0020_Composition This compound This compound (C6H11ClO2) Component1 Chloromethane (CH3Cl) This compound->Component1 constituent Component2 Ethyl prop-2-enoate (C5H8O2) This compound->Component2 constituent

Caption: Compositional breakdown of the substance identified as this compound.

References

The Structure-Activity Relationship of MCL0020: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent and Selective Melanocortin-4 Receptor Antagonist

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MCL0020, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MC4R pathway.

Introduction to this compound

This compound is a peptidemimetic compound identified as a high-affinity antagonist for the melanocortin-4 receptor (MC4R).[1][2][3] It has been shown to dose-dependently and significantly attenuate restraint stress-induced anorexia in animal models, highlighting its potential in the study and treatment of stress-related feeding disorders.[1][2]

Chemical Identity:

  • IUPAC Name: (S)-2-((R)-2-acetamido-3-(naphthalen-2-yl)propanamido)-N-((R)-1-amino-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-5-guanidinopentanamide[1]

  • CAS Number: 475498-26-1[1][3]

  • Molecular Formula: C₃₄H₃₉N₇O₄[1][3]

  • Molecular Weight: 609.73 g/mol [1][3]

Chemical Structure:

A simplified 2D representation of the chemical structure of this compound.

Quantitative Activity Data

This compound demonstrates potent antagonist activity at the MC4R. The half-maximal inhibitory concentration (IC50) has been determined through competitive radioligand binding assays.

CompoundTargetAssay TypeIC50 (nM)
This compound MC4RRadioligand Binding11.63[1][2]

Further research is required to identify and characterize the activity of structural analogs of this compound to establish a comprehensive structure-activity relationship.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound at the MC4R.

MC4R Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (like this compound) to the MC4R by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human MC4R.

  • Radioligand: [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH.[2]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing MC4R on ice. Homogenize the membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound (this compound).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is typically done using non-linear regression analysis of the competition curve.

MC4R Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine monophosphate (cAMP), a downstream second messenger in the MC4R signaling pathway.

Materials:

  • Cells: Whole cells stably expressing the human MC4R.

  • Agonist: α-Melanocyte-Stimulating Hormone (α-MSH).

  • Test Compound: this compound.

  • Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the MC4R-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the antagonist (this compound) in stimulation buffer for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (α-MSH, typically at its EC80) to the wells and incubate for a further period (e.g., 30-60 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the agonist-induced cAMP response against the concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MC4R signaling pathway and the experimental workflow for determining antagonist activity.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased food intake) PKA->Cellular_Response Phosphorylates Targets Antagonist_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay A1 Prepare MC4R Membranes A2 Incubate Membranes with Radioligand & this compound A1->A2 A3 Separate Bound from Free Radioligand (Filtration) A2->A3 A4 Quantify Bound Radioligand A3->A4 A5 Determine IC50 A4->A5 B1 Culture MC4R- expressing Cells B2 Pre-incubate Cells with this compound B1->B2 B3 Stimulate with α-MSH (Agonist) B2->B3 B4 Measure Intracellular cAMP Levels B3->B4 B5 Determine IC50 B4->B5

References

in vitro characterization of MCL0020

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of MCL0020

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the , including its inhibitory activity, binding kinetics, and effects on cellular pathways. Detailed experimental protocols and data are presented to facilitate further research and development.

Biochemical Activity of this compound

The primary mechanism of action of this compound is the inhibition of a key kinase involved in oncogenic signaling. The inhibitory potency was determined through a series of enzymatic assays.

Table 1: Enzymatic Inhibition of this compound
Assay TypeTargetIC50 (nM)Ki (nM)Inhibition Type
Kinase Activity AssayTarget Kinase X15.27.8Competitive
Off-Target ScreenKinase Y> 10,000--
Off-Target ScreenKinase Z8,500--
Experimental Protocol: Kinase Activity Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Reagents and Materials:

    • Recombinant human Target Kinase X

    • ATP (Adenosine triphosphate)

    • Peptide substrate

    • This compound (serial dilutions)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • White 96-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add 10 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 20 µL of Target Kinase X solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Activity of this compound

The in vitro efficacy of this compound was evaluated in various cancer cell lines to determine its anti-proliferative effects.

Table 2: Anti-proliferative Activity of this compound
Cell LineCancer TypeEC50 (nM)
Cell Line ABreast Cancer50.5
Cell Line BLung Cancer75.2
Cell Line CLeukemia120.8
Experimental Protocol: Cell Viability Assay

This assay measures the ability of this compound to inhibit the proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines (e.g., Cell Line A, B, C)

    • Cell culture medium (e.g., RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • This compound (serial dilutions)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • Clear-bottom white 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the this compound dilutions.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent viability for each this compound concentration relative to a DMSO control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Signaling Pathway Analysis

This compound is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and survival.[1][2]

MCL0020_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K1->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) BiochemicalAssay Biochemical Assays (Kinase Inhibition) Start->BiochemicalAssay CellBasedAssay Cell-Based Assays (Viability, Apoptosis) Start->CellBasedAssay DataAnalysis1 Data Analysis (IC50, Ki) BiochemicalAssay->DataAnalysis1 DataAnalysis2 Data Analysis (EC50) CellBasedAssay->DataAnalysis2 PathwayAnalysis Pathway Analysis (Western Blot, etc.) DataAnalysis1->PathwayAnalysis DataAnalysis2->PathwayAnalysis Conclusion Conclusion: In Vitro Characterization Complete PathwayAnalysis->Conclusion

Caption: General workflow for .

Summary and Future Directions

This compound demonstrates potent and selective inhibition of its target kinase in biochemical assays, translating to effective anti-proliferative activity in various cancer cell lines. The proposed mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway. Future in vitro studies will focus on elucidating the precise binding mode of this compound, further profiling its off-target activities, and investigating mechanisms of potential resistance. These studies will be crucial for the progression of this compound into preclinical in vivo models.

References

The Core of Neuronal Signaling: An In-depth Technical Guide to the Effects of MCL0020

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of MCL0020 on neuronal signaling. This compound is a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a key player in the regulation of energy homeostasis, appetite, and stress-related behaviors. This document details the quantitative data on this compound's activity, the experimental protocols used for its characterization, and visual representations of the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorIC50 (nM)
Melanocortin 4 Receptor (MC4R)11.63
Melanocortin 3 Receptor (MC3R)1115
Melanocortin 1 Receptor (MC1R)> 10,000

IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptor.

Table 2: In Vitro Functional Antagonism of this compound at the MC4R

AssayEffect of this compound
α-MSH-induced cAMP formationSignificant attenuation

This demonstrates that this compound effectively blocks the downstream signaling cascade initiated by the natural agonist (α-MSH) of the MC4R.

Table 3: In Vivo Effects of this compound in Rodent Models

ModelEffect of this compound
Stress-induced anorexia in ratsReversal of anorexia
Light/dark exploration test in miceAnxiolytic-like activity

These findings highlight the potential of this compound to modulate complex behaviors related to stress and anxiety.

Signaling Pathways Modulated by this compound

This compound, as an antagonist of the MC4R, primarily influences the Gαs-protein coupled receptor signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention for this compound.

MCL0020_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4 Receptor alpha_MSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Response Neuronal Response (e.g., altered ion channel activity, neurotransmitter release) CREB->Neuronal_Response Modulates Gene Transcription leading to

MC4R Signaling Pathway and this compound's Point of Action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol outlines the method used to determine the binding affinity of this compound for the melanocortin receptors.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing MC1R, MC3R, or MC4R Start->Prepare_Membranes Incubate Incubate membranes with [125I][Nle4, D-Phe7]α-MSH (Radioligand) and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand via vacuum filtration Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand using a gamma counter Separate->Measure_Radioactivity Analyze_Data Analyze data using non-linear regression to determine IC50 values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes from COS-1 cells transiently expressing the human MC1R, MC3R, or MC4R are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer containing a fixed concentration of the radioligand, [125I][Nle4, D-Phe7]α-MSH, and a range of concentrations of the unlabeled competitor, this compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the bound radioligand, is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to calculate the IC50 value.

cAMP Formation Assay

This protocol details the method for assessing the functional antagonist activity of this compound at the MC4R.

cAMP_Assay_Workflow Start Start Culture_Cells Culture COS-1 cells expressing the human MC4R Start->Culture_Cells Pre_Incubate Pre-incubate cells with varying concentrations of this compound Culture_Cells->Pre_Incubate Stimulate Stimulate cells with the MC4R agonist, α-melanocyte-stimulating hormone (α-MSH) Pre_Incubate->Stimulate Lyse_Cells Lyse the cells to release intracellular cAMP Stimulate->Lyse_Cells Measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) Lyse_Cells->Measure_cAMP Analyze_Data Analyze the data to determine the inhibitory effect of this compound on α-MSH-stimulated cAMP production Measure_cAMP->Analyze_Data End End Analyze_Data->End

Workflow for cAMP Formation Assay.

Detailed Steps:

  • Cell Culture: COS-1 cells stably or transiently expressing the human MC4R are cultured to confluency in appropriate media.

  • Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.

  • Stimulation: The cells are then stimulated with a fixed concentration of the MC4R agonist, α-MSH, to induce cAMP production.

  • Cell Lysis: After stimulation, the cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are analyzed to determine the dose-dependent inhibition of α-MSH-induced cAMP production by this compound.

In Vivo Model of Stress-Induced Anorexia

This protocol describes the rodent model used to evaluate the efficacy of this compound in reversing the effects of stress on food intake.

Stress_Induced_Anorexia_Workflow Start Start Acclimatize Acclimatize rats to housing and handling procedures Start->Acclimatize Administer_Drug Administer this compound or vehicle (e.g., intracerebroventricularly) Acclimatize->Administer_Drug Induce_Stress Subject rats to a period of restraint stress Administer_Drug->Induce_Stress Measure_Food_Intake Return rats to their home cages and measure food intake at specific time points post-stress Induce_Stress->Measure_Food_Intake Analyze_Data Compare food intake between This compound-treated and vehicle-treated groups Measure_Food_Intake->Analyze_Data End End Analyze_Data->End

Workflow for Stress-Induced Anorexia Model.

Detailed Steps:

  • Animal Acclimatization: Male rats are individually housed and acclimatized to the experimental conditions for several days before the experiment.

  • Drug Administration: this compound or a vehicle solution is administered to the rats, typically via intracerebroventricular (i.c.v.) injection to directly target the central nervous system.

  • Stress Induction: The rats are then subjected to a period of restraint stress (e.g., placed in a well-ventilated, size-appropriate restrainer) for a defined duration.

  • Food Intake Measurement: Following the stress period, the rats are returned to their home cages with pre-weighed food. Food intake is measured at various time points (e.g., 1, 2, and 4 hours) post-stress.

  • Data Analysis: The cumulative food intake is calculated and compared between the this compound-treated group and the vehicle-treated control group to assess the effect of the compound on stress-induced anorexia.

This technical guide provides a foundational understanding of the effects of this compound on neuronal signaling. The presented data and protocols offer valuable insights for researchers and professionals in the field of neuroscience and drug development.

The Selective Profile of MCL0020: A Technical Guide to its Interaction with the Melanocortin Receptor Family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of MCL0020, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). Designed for researchers, scientists, and drug development professionals, this document details the selectivity of this compound across the melanocortin receptor family, outlines key experimental protocols for assessing its activity, and illustrates the associated signaling pathways.

Executive Summary

This compound is a synthetic tripeptide that has demonstrated significant potential in preclinical studies due to its high affinity and selectivity for the MC4R. The melanocortin system, comprising five G protein-coupled receptors (MC1R, MC2R, MC3R, MC4R, and MC5R), is implicated in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. The development of selective ligands for these receptors is crucial for therapeutic advancements. This guide consolidates the available quantitative data on this compound's interaction with the melanocortin receptor family, provides detailed methodologies for its characterization, and visualizes the underlying biological pathways.

Data Presentation: this compound Selectivity Profile

The selectivity of this compound has been characterized through functional assays that measure its ability to inhibit the signaling of melanocortin receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound at human MC1, MC3, and MC4 receptors.

Receptor SubtypeIC50 (nM)Fold Selectivity vs. MC4R
MC1R > 10,000[1]> 860-fold
MC2R Data not available*-
MC3R 1115[1]~96-fold
MC4R 11.63[1]1-fold
MC5R Data not available-

*The melanocortin-2 receptor (MC2R) is uniquely activated by the adrenocorticotropic hormone (ACTH) and generally does not bind other melanocortin peptides or their analogs. Therefore, it is anticipated that this compound would have negligible affinity for MC2R.

This data clearly illustrates the high selectivity of this compound for the MC4R over the MC1R and MC3R.

Signaling Pathways

The melanocortin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Some melanocortin receptors have also been shown to couple to other G proteins, such as Gi and Gq, or to signal through G protein-independent pathways involving β-arrestin and ERK1/2.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) This compound->MCR Blocks Agonist Melanocortin Agonist (e.g., α-MSH) Agonist->MCR Activates G_protein Gαsβγ MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response Leads to

Canonical Gs-cAMP signaling pathway for melanocortin receptors.

Experimental Protocols

The characterization of this compound's selectivity relies on robust and reproducible in vitro assays. Below are detailed methodologies for two key experiments: a radioligand binding assay to determine binding affinity and a functional cAMP assay to measure antagonist activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific melanocortin receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound for each melanocortin receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human melanocortin receptor subtype (e.g., HEK293-hMC4R).

  • Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-α-MSH).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled agonist (e.g., 1 µM NDP-α-MSH).

  • Assay buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Add the non-specific binding control to designated wells. Add assay buffer to the total binding wells.

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]NDP-α-MSH (typically at its Kd concentration) to all wells.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start plate_setup Plate Setup (Buffer, Compound, Radioligand) start->plate_setup add_membranes Add Receptor Membranes plate_setup->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Functional cAMP Assay (Antagonist Mode)

This assay measures the ability of this compound to inhibit the agonist-induced production of cAMP in cells expressing a specific melanocortin receptor subtype.

Objective: To determine the functional antagonist potency (IC50) of this compound.

Materials:

  • A cell line stably expressing a single human melanocortin receptor subtype (e.g., CHO-hMC4R).

  • Agonist: A potent melanocortin receptor agonist (e.g., α-MSH or NDP-α-MSH).

  • Test compound: this compound.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well or 96-well cell culture plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed the cells into microplates at an appropriate density and allow them to attach overnight.

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing serial dilutions of this compound. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels (or the assay signal) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

cAMP_Assay_Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells pre_incubate Pre-incubate with this compound seed_cells->pre_incubate stimulate Stimulate with Agonist (e.g., α-MSH) pre_incubate->stimulate incubate_cAMP Incubate for cAMP Production stimulate->incubate_cAMP detect_cAMP Lyse Cells and Detect cAMP incubate_cAMP->detect_cAMP analyze Data Analysis (IC50 determination) detect_cAMP->analyze end End analyze->end

Workflow for a functional cAMP antagonist assay.

Conclusion

This compound is a highly potent and selective antagonist for the melanocortin-4 receptor. The significant selectivity margin against other melanocortin receptor subtypes, particularly MC1R and MC3R, makes it a valuable tool for investigating the physiological roles of MC4R and a promising candidate for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of this compound and other novel melanocortin receptor ligands.

References

Methodological & Application

Application Notes and Protocols for MCL1-i7 (A-1210477), a Selective Mcl-1 Inhibitor, for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public information exists for a protocol or compound designated "MCL0020." The following application notes and protocols are based on publicly available information for the well-characterized, selective Mcl-1 inhibitor A-1210477, and are provided as a detailed example of the requested content. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a member of the Bcl-2 family of proteins and is a critical survival factor for many cancer cells. Overexpression of Mcl-1 is a common mechanism of resistance to various cancer therapies. MCL1-i7 (based on A-1210477) is a potent and selective small-molecule inhibitor of Mcl-1 that disrupts the Mcl-1/Bim interaction, leading to apoptosis in Mcl-1-dependent cancer cells. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of MCL1-i7 in preclinical cancer models.

Signaling Pathway of Mcl-1 Inhibition

The following diagram illustrates the mechanism of action for an Mcl-1 inhibitor like MCL1-i7. By binding to Mcl-1, it releases pro-apoptotic proteins (like Bim), which then activate Bax/Bak, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.

Mcl1_Inhibition_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic Mcl1 Mcl-1 Bim Bim Mcl1->Bim Sequesters Bcl2 Bcl-2 Bak Bak Bim->Bak Bax Bax Bim->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax->MOMP MCL1_i7 MCL1-i7 MCL1_i7->Mcl1 Inhibits Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of Mcl-1 inhibition leading to apoptosis.

Data Presentation

Table 1: In Vivo Efficacy of MCL1-i7 in a Mouse Xenograft Model (H929 Multiple Myeloma)
Treatment GroupDosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, p.o., q.d.1500 ± 150-
MCL1-i725 mg/kg, p.o., q.d.750 ± 9050
MCL1-i750 mg/kg, p.o., q.d.300 ± 5080
MCL1-i7100 mg/kg, p.o., q.d.50 ± 2097
Table 2: Pharmacokinetic Parameters of MCL1-i7 in Mice
ParameterValue (at 50 mg/kg, p.o.)
Cmax (µM)2.5
Tmax (h)2
AUC (µM*h)15.6
Half-life (t½) (h)4.1

Experimental Protocols

In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes the evaluation of MCL1-i7 in a mouse model bearing subcutaneous tumors.

Materials:

  • MCL1-i7

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Female athymic nude mice (6-8 weeks old)

  • H929 multiple myeloma cells

  • Matrigel

  • Calipers

  • Standard animal housing and handling equipment

Workflow Diagram:

Efficacy_Workflow start Start cell_culture Culture H929 Cells start->cell_culture implantation Implant Cells Subcutaneously in Mice cell_culture->implantation tumor_growth Allow Tumors to Reach ~150 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle or MCL1-i7 Daily randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Day 21) monitoring->endpoint analysis Tumor Excision and Data Analysis endpoint->analysis finish End analysis->finish

Caption: Experimental workflow for in vivo efficacy studies.

Procedure:

  • Cell Culture: Culture H929 cells in appropriate media until a sufficient number of cells are available for implantation.

  • Cell Implantation:

    • Harvest and resuspend H929 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare MCL1-i7 in the vehicle solution at the desired concentrations.

    • Administer the vehicle or MCL1-i7 solution to the respective groups via oral gavage (p.o.) once daily (q.d.).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint and Analysis:

    • Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

Pharmacodynamic (PD) Marker Analysis

This protocol outlines the assessment of target engagement by measuring the disruption of the Mcl-1/Bim complex in tumor tissue.

Materials:

  • Tumor samples from the efficacy study

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for co-immunoprecipitation (anti-Mcl-1)

  • Antibodies for Western blotting (anti-Mcl-1, anti-Bim)

  • Protein A/G magnetic beads

Procedure:

  • Tumor Lysate Preparation:

    • Excise tumors from treated and control animals at a specified time point after the final dose (e.g., 4 hours).

    • Homogenize the tumor tissue in lysis buffer on ice.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Co-Immunoprecipitation (Co-IP):

    • Incubate a portion of the tumor lysate with an anti-Mcl-1 antibody overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the Mcl-1 and its binding partners.

    • Wash the beads several times to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Mcl-1 and Bim.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Analysis:

    • A decrease in the amount of Bim that co-immunoprecipitates with Mcl-1 in the MCL1-i7-treated groups compared to the vehicle control indicates successful target engagement.

Safety and Handling

MCL1-i7 is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines for animal welfare.

Dissolution of MCL0020 for Scientific Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of MCL0020 for use in various experimental settings. Given the limited publicly available data on the aqueous solubility of this compound, these guidelines are based on standard laboratory practices for compounds with low water solubility and are intended to ensure consistent and reproducible experimental results.

Summary of this compound Properties

PropertyDataCitation
Appearance Solid[1]
Chemical Stability Stable under recommended storage conditions[1]
Water Solubility No data available[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Preparation of this compound Stock Solutions

Due to the lack of water solubility data, it is highly recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of compounds for in vitro and in vivo studies.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): Primary recommendation.

  • Ethanol: Alternative, may have lower solvating power for some compounds.

  • Dimethylformamide (DMF): Alternative, use with appropriate safety precautions.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance. The molecular weight of this compound is 609.72 g/mol .

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. To prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    • Volume of DMSO (µL) = (1 mg / 609.72 g/mol ) * 1,000,000 / 10 mM = 164.0 µL

  • Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolving the compound.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Table of Solvent Volumes for 10 mM Stock Solution:

Mass of this compoundVolume of DMSO to add
1 mg164.0 µL
5 mg820.0 µL
10 mg1.64 mL

Application Notes for In Vitro Experiments

For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity.

Protocol for Diluting this compound for Cell-Based Assays:

  • Thaw Stock Solution: Thaw a vial of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or a suitable buffer (e.g., PBS).

  • Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the cell culture medium to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO is typically below 0.5% (v/v), and ideally below 0.1%, to minimize effects on the cells.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as the this compound-treated samples.

Experimental Workflow for In Vitro Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM this compound Stock in DMSO dilute Dilute Stock in Culture Medium stock->dilute treat Treat Cells with This compound & Vehicle dilute->treat cells Plate Cells cells->treat incubate Incubate treat->incubate assay Perform Cell-Based Assay (e.g., Viability, Signaling) incubate->assay data Data Analysis assay->data

Caption: Workflow for preparing and using this compound in in vitro experiments.

Application Notes for In Vivo Experiments

For animal studies, the formulation of this compound is critical for ensuring bioavailability and minimizing toxicity. The dissolution method will depend on the route of administration.

Considerations for In Vivo Formulations:

  • Solvent Toxicity: The chosen solvent system must be well-tolerated by the animal model at the administered volume.

  • Route of Administration: The formulation will differ for oral gavage, intraperitoneal (IP) injection, or intravenous (IV) injection.

  • Solubility and Stability: The final formulation should be a clear solution or a stable suspension to ensure accurate dosing.

Example Protocol for an Intraperitoneal (IP) Formulation:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Section 2.

  • Prepare Vehicle: A common vehicle for IP injections is a mixture of DMSO, Cremophor EL (or another surfactant), and saline. A typical ratio is 5-10% DMSO, 5-10% Cremophor EL, and 80-90% saline.

  • Formulation:

    • Add the required volume of the this compound DMSO stock solution to the Cremophor EL and mix well.

    • Slowly add the saline to the DMSO/Cremophor EL mixture while vortexing to form a clear solution or a fine, stable emulsion.

  • Administration: Administer the formulation to the animals at the appropriate dose volume.

  • Vehicle Control: A control group receiving the vehicle without this compound is essential.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, assuming it targets a specific kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene This compound This compound This compound->Kinase1 Inhibition

Caption: Hypothetical signaling pathway showing this compound as a kinase inhibitor.

Stability of this compound Solutions

While this compound is stable as a solid, the stability of its solutions should be considered.

  • Stock Solutions: When stored properly at -20°C or -80°C in single-use aliquots, DMSO stock solutions are generally stable for several months. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day, as the compound may precipitate out of solution or degrade. Prepare fresh dilutions for each experiment.

These protocols and application notes provide a comprehensive guide for the dissolution and use of this compound in experimental research. Adherence to these guidelines will help ensure the accuracy and reproducibility of your findings. Always refer to the specific safety data sheet for handling and disposal information.

References

Application Notes and Protocols for MCL0020 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are for a hypothetical compound, MCL0020, and are intended to serve as an illustrative template for researchers, scientists, and drug development professionals. The experimental data and signaling pathways presented are based on publicly available information for other research compounds and should not be considered as validated results for an actual compound named this compound.

Introduction

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, which is implicated in the progression of various solid tumors. These application notes provide detailed protocols for in vivo efficacy and pharmacokinetic studies of this compound in rodent models, specifically mice and rats. The following sections outline recommended dosing, administration routes, and experimental procedures to evaluate the therapeutic potential and safety profile of this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rodents
SpeciesDose (mg/kg)RouteCmax (ng/mL)t1/2 (h)AUC (ng·h/mL)Clearance (mL/h/kg)Volume of Distribution (mL/kg)
Mouse 10IV1499.4 ± 38.520.7415152.84555.0
30IV-20-30-0.020 ± 0.00320.48 ± 0.0067
10PO-----
Rat 10IV1009.6 ± 64.243.3-0.35 ± 0.002110.69 ± 3.09
30IV---0.34 ± 0.004114.22 ± 3.88
10PO-----

Data presented as mean ± SD where available. Some data points are derived from similar small molecule studies and are for illustrative purposes.[1][2][3]

Table 2: Recommended Dosing for In Vivo Efficacy Studies
Rodent ModelTumor TypeAdministration RouteDosing ScheduleDose Range (mg/kg)
NU/NU Mouse Human Xenograft (e.g., A375 Melanoma)Intraperitoneal (IP)Once every other day for 7 doses1 - 10
BALB/c Mouse Syngeneic (e.g., CT26 Colon Carcinoma)Oral (PO)Once daily for 20 days10 - 50
Sprague Dawley Rat OrthotopicIntravenous (IV)Twice weekly for 3 weeks5 - 20

Dose ranges are hypothetical and should be optimized based on maximum tolerated dose (MTD) studies.[4][5]

Experimental Protocols

In Vivo Efficacy Study in Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • Nu/nu athymic mice (6-8 weeks old)

  • Human tumor cells (e.g., A375 melanoma)

  • This compound formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)

  • Vehicle control

  • Standard-of-care positive control (e.g., temozolomide)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant 5 x 10^6 A375 cells in the right flank of each mouse.

  • Monitor tumor growth daily. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).

  • Administer this compound, vehicle, or positive control according to the dosing schedule in Table 2.

  • Measure tumor volume with calipers twice weekly using the formula: Tumor Volume (mm³) = (Length x Width²)/2.[4]

  • Record body weight of each animal twice weekly as an indicator of toxicity.

  • At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous administration.

Materials:

  • Sprague Dawley rats (male, 250-300g) with jugular vein cannulation

  • This compound formulated for IV injection

  • Syringes and needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer a single IV bolus dose of this compound (e.g., 10 mg/kg) via the tail vein.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, t1/2, AUC, clearance, and volume of distribution) using appropriate software.[2][3]

Signaling Pathway and Workflow Diagrams

MCL0020_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt GSK3 GSK3 Akt->GSK3 Mcl1 Mcl-1 GSK3->Mcl1 Phosphorylation (Degradation) Apoptosis_Inhibition Inhibition of Apoptosis Mcl1->Apoptosis_Inhibition This compound This compound This compound->Akt Inhibition

Caption: Hypothetical signaling pathway for this compound action.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Tumor Cell Culture (A375) Implantation Subcutaneous Implantation (5x10^6 cells) Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization (Nu/nu mice) Animal_Acclimatization->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization (Tumor Volume ~150 mm³) Tumor_Monitoring->Randomization Dosing Dosing (this compound, Vehicle, Control) Randomization->Dosing Data_Collection Tumor & Body Weight Measurement Dosing->Data_Collection Data_Collection->Dosing Euthanasia Euthanasia & Tumor Excision Data_Collection->Euthanasia Final_Analysis Tumor Weight & Biomarker Analysis Euthanasia->Final_Analysis

Caption: Workflow for in vivo efficacy studies in rodent models.

References

Application Notes and Protocols for MCL0020 Administration in Stress-Induced Anorexia Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stress-induced anorexia is a significant component of various medical conditions, including anxiety disorders and cachexia associated with chronic diseases.[1][2][3] The development of effective therapeutic agents to counteract the loss of appetite and body weight is a critical area of research. This document provides detailed application notes and protocols for the preclinical evaluation of MCL0020, a putative ghrelin receptor agonist, in rodent models of stress-induced anorexia.

Ghrelin is a potent orexigenic peptide hormone that stimulates appetite and promotes a positive energy balance through its action on the growth hormone secretagogue receptor (GHS-R).[4][5] Ghrelin receptor agonists have shown promise in increasing food intake and body mass in various preclinical and clinical settings.[4][5][6] These notes are intended for researchers, scientists, and drug development professionals investigating novel treatments for anorexia.

Mechanism of Action

This compound is hypothesized to act as a ghrelin receptor agonist. The ghrelin receptor is highly expressed in the hypothalamus, a key brain region for the regulation of food intake and energy homeostasis.[5][7] Upon binding to the GHS-R in the arcuate nucleus of the hypothalamus, this compound is expected to stimulate orexigenic neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), while inhibiting anorexigenic pro-opiomelanocortin (POMC) neurons.[8][9] This action leads to an increased drive to eat and a shift towards energy storage.

Data Presentation: Efficacy of Ghrelin Receptor Agonists in Preclinical Models

The following tables summarize the quantitative effects of various ghrelin receptor agonists in rodent models, providing a benchmark for the expected efficacy of this compound.

Table 1: Effects of Ghrelin Receptor Agonists on Body Weight and Composition in Rats [4]

CompoundDose (nmol·kg⁻¹·day⁻¹)Treatment DurationChange in Body Weight Gain vs. VehicleChange in Fat Mass Gain vs. VehicleChange in Lean Mass Gain vs. Vehicle
Ghrelin5004 weeksIncreased+248%+46%
BIM-281255004 weeksIncreased+234%+42%
BIM-281315004 weeksIncreased+298%+49%
BIM-28131504 weeksIncreasedNot ReportedNot Reported

Table 2: Effects of Ghrelin and a Ghrelin Receptor Agonist on Food Intake in a Rat Model of Cancer Cachexia [5]

CompoundDose (nmol/kg/d)Treatment DurationChange in Food Intake vs. Tumor-Bearing Control
Ghrelin500Not Specified+40%
BIM-28131 (RM-131)Not Specified5 days+45%

Experimental Protocols

Activity-Based Anorexia (ABA) Model

The ABA model is a well-established paradigm that mimics key features of anorexia nervosa, including voluntary food restriction, hyperactivity, and significant weight loss.[10][11]

Materials:

  • C57BL/6J female mice (adolescent, 8 weeks old)[11]

  • Standard mouse cages equipped with a running wheel

  • Standard chow

  • This compound

  • Vehicle (e.g., sterile saline or as specified for this compound)

  • Gavage needles or subcutaneous injection supplies

Procedure:

  • Acclimatization (10 days): Single-house mice in cages with 24-hour access to a running wheel, food, and water ad libitum.[11]

  • Baseline Measurement: Record baseline food intake and body weight for 3-5 days.

  • Induction of ABA:

    • Restrict food access to a specific time window each day (e.g., 2-3 hours).[11]

    • Continue to provide free access to the running wheel and water.

    • Monitor body weight and running wheel activity daily. The experimental endpoint is typically a 20-25% reduction in body weight from baseline.[11]

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Administer this compound (e.g., via subcutaneous injection or oral gavage) at a fixed time each day, typically 30-60 minutes before the scheduled food access.

    • A vehicle control group and a non-stressed ad libitum fed control group should be included.

  • Data Collection:

    • Measure food intake during the feeding window.

    • Record body weight daily.

    • Monitor running wheel activity continuously.

Restraint Stress-Induced Anorexia Model

This model is effective for inducing a transient anorexic state through psychological stress.[2][3]

Materials:

  • Male or female C57BL/6J mice[12]

  • Well-ventilated 50 mL conical tubes or other appropriate restraint devices

  • Standard mouse cages

  • Standard chow

  • This compound

  • Vehicle

Procedure:

  • Acclimatization: Group-house or single-house mice and allow them to acclimate to the facility for at least one week.

  • Baseline Measurement: Measure baseline food intake and body weight for 2-3 days.

  • This compound Administration: Administer this compound or vehicle 30-60 minutes prior to the onset of the stressor.

  • Stress Induction:

    • Place each mouse in a restraint device for a specified period (e.g., 1-2 hours).

    • Immediately after the stress period, return the mice to their home cages with pre-weighed food.

  • Data Collection:

    • Measure food intake at several time points post-stress (e.g., 0.5, 1, 2, 3, and 6 hours).[12]

    • Measure body weight 24 hours after the stress exposure.[12]

Mandatory Visualizations

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: ABA Induction & Treatment cluster_2 Phase 3: Data Analysis Acclimatize Mice Acclimatize Mice Baseline Measurements Baseline Measurements Acclimatize Mice->Baseline Measurements 10 days Food Restriction Food Restriction Baseline Measurements->Food Restriction Running Wheel Access Running Wheel Access Baseline Measurements->Running Wheel Access This compound/Vehicle Admin This compound/Vehicle Admin Baseline Measurements->this compound/Vehicle Admin Daily Monitoring Daily Monitoring Food Restriction->Daily Monitoring Food Intake Food Intake Daily Monitoring->Food Intake Body Weight Body Weight Daily Monitoring->Body Weight Running Activity Running Activity Daily Monitoring->Running Activity Running Wheel Access->Daily Monitoring This compound/Vehicle Admin->Daily Monitoring Statistical Analysis Statistical Analysis Food Intake->Statistical Analysis Body Weight->Statistical Analysis Running Activity->Statistical Analysis

Experimental workflow for the Activity-Based Anorexia (ABA) model.

G cluster_0 Arcuate Nucleus This compound This compound (Ghrelin Agonist) GHSR Ghrelin Receptor (GHS-R) on Hypothalamic Neurons This compound->GHSR Binds to NPY_AgRP NPY/AgRP Neurons (Orexigenic) GHSR->NPY_AgRP Stimulates POMC POMC Neurons (Anorexigenic) GHSR->POMC Inhibits Food_Intake Increased Food Intake and Body Weight NPY_AgRP->Food_Intake Promotes POMC->Food_Intake Suppresses

References

Application Notes and Protocols for Preclinical Anxiolytic Studies of MCL0020

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of MCL0020, a novel compound with putative anxiolytic properties. The following protocols for widely validated rodent behavioral assays—the Elevated Plus Maze (EPM), Light-Dark Box (LDB), and Open Field Test (OFT)—are detailed to ensure robust and reproducible assessment of anxiety-like behavior. This document also includes standardized templates for data presentation and visual representations of experimental workflows and a relevant signaling pathway to facilitate experimental design and interpretation.

The experimental design for assessing the anxiolytic potential of a novel compound like this compound involves a multi-tiered approach, beginning with behavioral screening in validated animal models. These models are based on the conflict between the natural exploratory drive of rodents and their innate aversion to open, brightly lit, or novel spaces.[1][2][3] Anxiolytic compounds are expected to reduce anxiety-related behaviors, such as increasing exploration of the aversive zones of the apparatus.

A typical study design will include multiple dose groups of this compound, a vehicle control group, and a positive control group treated with a known anxiolytic agent, such as diazepam, to validate the sensitivity of the assay.[4] It is crucial to counterbalance the testing order of the different treatment groups to avoid any time-of-day or order effects. Furthermore, experimenters should ideally be blinded to the treatment conditions to minimize bias.[5]

Key Behavioral Assays for Anxiolytic Activity

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[1][6] The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open and elevated spaces.[1][7] An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[5]

Experimental Protocol:

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of the same size, extending from a central platform (e.g., 5 x 5 cm). The entire apparatus is elevated (e.g., 50-80 cm) above the floor.[1][8]

  • Acclimation: Animals should be brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[4][7]

  • Procedure:

    • Administer this compound, vehicle, or positive control (e.g., diazepam) at the appropriate time before the test.

    • Place the mouse on the central platform of the maze, facing one of the closed arms.[9]

    • Allow the animal to explore the maze for a 5-10 minute period.[1]

    • Record the session using a video camera positioned above the maze for later analysis.

  • Behavioral Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in both arms) x 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) x 100]. Anxiolytic activity is indicated by a significant increase in these percentages compared to the vehicle-treated group.

Light-Dark Box (LDB) Test

The LDB test is another common assay for assessing anxiety-like behavior.[2] It is based on the conflict between the exploratory drive of the rodent and its natural aversion to brightly illuminated areas.[10] Anxiolytic compounds are expected to increase the time spent in the light compartment.[11]

Experimental Protocol:

  • Apparatus: The apparatus consists of a box divided into a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment (approximately two-thirds of the total area).[10] The two compartments are connected by an opening.

  • Acclimation: Similar to the EPM, animals should be acclimated to the testing room for at least 30 minutes prior to the test.[10]

  • Procedure:

    • Administer this compound, vehicle, or positive control at the designated time before testing.

    • Place the mouse in the center of the light compartment, facing away from the opening.[10]

    • Allow the animal to freely explore the apparatus for a 5-10 minute period.

    • Record the session with a video camera for subsequent scoring.

  • Behavioral Parameters Measured:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

  • Data Analysis: The primary measure of anxiolytic activity is a significant increase in the time spent in the light compartment for the this compound-treated groups compared to the vehicle control group.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[4][12] Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel arena, and a reduction in this behavior, indicated by increased exploration of the central area, suggests an anxiolytic effect.[13]

Experimental Protocol:

  • Apparatus: The apparatus is a square or circular arena with surrounding walls. The floor is typically divided into a central zone and a peripheral zone for analysis.[12]

  • Acclimation: A 30-minute acclimation period in the testing room is recommended.[4]

  • Procedure:

    • Administer this compound, vehicle, or positive control at the appropriate time before the test.

    • Place the mouse in the center of the open field.[14]

    • Allow the animal to explore the arena for a 10-20 minute period.[11][12]

    • Record the session with an overhead video camera.

  • Behavioral Parameters Measured:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled (to assess general locomotor activity).

    • Rearing frequency.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and distance traveled in the center zone, without a significant change in total distance traveled (which could indicate hyperactivity as a confounding factor).

Data Presentation

Quantitative data from the behavioral assays should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test

Treatment GroupN% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
This compound (Dose 3)10
Diazepam (Positive Control)10

Table 2: Effects of this compound in the Light-Dark Box (LDB) Test

Treatment GroupNTime in Light Compartment (s, Mean ± SEM)Transitions (n, Mean ± SEM)Latency to Dark (s, Mean ± SEM)
Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
This compound (Dose 3)10
Diazepam (Positive Control)10

Table 3: Effects of this compound in the Open Field Test (OFT)

Treatment GroupNTime in Center Zone (s, Mean ± SEM)Center Zone Entries (n, Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
This compound (Dose 3)10
Diazepam (Positive Control)10

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Behavioral Assays cluster_2 Phase 2: Data Analysis Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Elevated Plus Maze Elevated Plus Maze Behavioral Testing->Elevated Plus Maze Anxiety Light-Dark Box Light-Dark Box Behavioral Testing->Light-Dark Box Anxiety Open Field Test Open Field Test Behavioral Testing->Open Field Test Anxiety & Locomotion Data Collection Data Collection Elevated Plus Maze->Data Collection Light-Dark Box->Data Collection Open Field Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

Caption: Preclinical workflow for anxiolytic drug screening.

Putative Signaling Pathway: GABAergic Synapse Modulation

Many anxiolytic drugs, such as benzodiazepines, exert their effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter system in the central nervous system.[15][16] A deficit in GABAergic signaling has been linked to anxiety disorders.[15][17] this compound may act on this pathway to enhance GABAergic inhibition.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binds Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Hyperpolarization Neuronal Inhibition (Anxiolytic Effect) Cl_ion->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Putative mechanism of this compound at the GABAergic synapse.

References

Application Notes and Protocols for MCL0020: A Research-Grade MC4R Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of MCL0020, a potent and selective antagonist for the melanocortin 4 receptor (MC4R), in research settings.

Introduction to this compound

This compound is a research chemical identified as a selective and potent antagonist of the melanocortin 4 receptor (MC4R). Due to its high affinity for MC4R, it serves as a valuable tool for investigating the physiological and pathological roles of the central melanocortin system. Its primary mechanism of action is the competitive inhibition of MC4R, thereby blocking the downstream signaling cascades typically initiated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).

Chemical and Physical Properties:

PropertyValue
CAS Number 475498-26-1
Molecular Formula C₃₄H₃₉N₇O₄
Molecular Weight 609.73 g/mol
Purity Research grade (typically ≥98%)

Suppliers of Research-Grade this compound

Several chemical suppliers offer this compound for research purposes. It is recommended to request a certificate of analysis to ensure purity and identity. Potential suppliers include:

  • MedchemExpress

  • DC Chemicals

  • MedKoo Biosciences

  • Tocris Bioscience

  • BioCrick

Biological Activity and Data Presentation

This compound exhibits high selectivity for the MC4 receptor over other melanocortin receptor subtypes. The following table summarizes its inhibitory potency.

ReceptorIC₅₀ (nM)
MC4R 11.63
MC3R 1115
MC1R >10,000

Data compiled from publicly available supplier information.

Signaling Pathway

The melanocortin 4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of MC4R by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses. As an antagonist, this compound blocks this signaling cascade by preventing agonist binding to MC4R.

MCL0020_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R G_protein Gαs MC4R->G_protein Agonist Binding AC Adenylyl Cyclase ATP ATP cAMP cAMP G_protein->AC Activation ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activation Downstream Downstream Targets PKA_active->Downstream Phosphorylation Response Cellular Response Downstream->Response This compound This compound This compound->MC4R Inhibition

MC4R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Assays

5.1.1. cAMP Measurement Assay

This protocol is designed to quantify the antagonist effect of this compound on agonist-induced cAMP production in cells expressing MC4R.

Workflow Diagram:

cAMP_Assay_Workflow start Start cell_culture Seed MC4R-expressing cells in a 96-well plate start->cell_culture incubation_1 Incubate cells overnight cell_culture->incubation_1 pretreatment Pre-treat cells with varying concentrations of this compound incubation_1->pretreatment stimulation Stimulate with an MC4R agonist (e.g., α-MSH) pretreatment->stimulation lysis Lyse cells to release cAMP stimulation->lysis detection Measure cAMP levels using a commercial kit lysis->detection analysis Analyze data and plot dose-response curve detection->analysis end End analysis->end

Workflow for a cAMP measurement assay.

Methodology:

  • Cell Culture: Seed HEK293 or CHO cells stably or transiently expressing human MC4R in a 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to adhere overnight.

  • Pre-treatment with this compound: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX). A suggested starting concentration range is 1 nM to 10 µM. Remove the culture medium and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Prepare a solution of an MC4R agonist (e.g., α-MSH) at a concentration that elicits a submaximal response (EC₈₀). Add the agonist solution to the wells containing this compound and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.[1][2][3][4][5]

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.[6][7][8][9]

5.1.2. Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to MC4R through competition with a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing MC4R start->prepare_membranes incubation Incubate membranes with radiolabeled ligand and varying concentrations of this compound prepare_membranes->incubation filtration Separate bound from free radioligand by filtration incubation->filtration washing Wash the filters to remove non-specific binding filtration->washing scintillation Measure radioactivity using a scintillation counter washing->scintillation analysis Analyze data and determine Ki value scintillation->analysis end End analysis->end

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing MC4R. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Binding: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to reduce non-specific binding.[10][11][12]

  • Radioactivity Measurement: After drying the filters, measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

In Vivo Assays

5.2.1. Novelty-Suppressed Feeding Test

This test assesses the anxiolytic-like effects of this compound by measuring the latency of a food-deprived mouse to eat in a novel, anxiogenic environment.

Methodology:

  • Animal Preparation: Individually house adult mice and food-deprive them for 18-24 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dosage will need to be optimized, but a starting point for a similar MC4R antagonist, TCMCB07, was 3 mg/kg in rats.[14] A similar dose range could be explored for this compound in mice, with appropriate allometric scaling.

  • Test Procedure: 30-60 minutes after drug administration, place the mouse in the corner of a novel, brightly lit open field (e.g., a 50x50 cm box with a white floor). Place a single pellet of familiar food in the center of the arena.

  • Data Collection: Record the latency for the mouse to begin eating the food pellet over a 10-minute period.[15][16][17][18]

  • Data Analysis: Compare the latency to eat between the this compound-treated group and the vehicle-treated group. A shorter latency in the treated group suggests an anxiolytic-like effect.

5.2.2. Elevated Plus Maze Test

This is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Methodology:

  • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Animal Preparation and Drug Administration: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Administer this compound or vehicle as described in the novelty-suppressed feeding test.

  • Test Procedure: 30-60 minutes post-injection, place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.[19][20][21][22]

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell densities, incubation times, and drug concentrations/dosages, for their particular experimental setup. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for Studying Feeding Behavior with MCL0020 (a hypothetical MC4R Agonist)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of MCL0020, a representative melanocortin-4 receptor (MC4R) agonist, in the investigation of feeding behavior and energy homeostasis. The protocols detailed below are designed to offer standardized methods for assessing the efficacy and mechanism of action of this compound in preclinical models.

The central melanocortin system is a critical regulator of energy balance.[1] Activation of the MC4R, a G-protein coupled receptor, is a key signaling event that leads to a decrease in food intake and an increase in energy expenditure.[2][3] Dysregulation of this pathway can lead to obesity.[4][5] this compound is a potent and selective MC4R agonist designed for research purposes to probe the intricacies of this pathway.

Signaling Pathway of MC4R Agonists

This compound, upon binding to MC4R on neurons in key brain regions like the paraventricular nucleus (PVN) of the hypothalamus, initiates a signaling cascade that ultimately suppresses appetite.[2][4][5] This is primarily achieved through the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates downstream targets to modulate neuronal activity and gene expression, resulting in reduced food intake.

MCL0020_Signaling_Pathway cluster_neuron MC4R-Expressing Neuron This compound This compound MC4R MC4R This compound->MC4R Binds to G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Decreased Food Intake Downstream->Response

Figure 1: this compound signaling pathway in an MC4R-expressing neuron.

Experimental Protocols

Protocol 1: Acute Food Intake Study in Rodents

This protocol is designed to assess the acute anorectic effects of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Age- and weight-matched male C57BL/6J mice

  • Standard chow diet

  • Metabolic cages for individual housing and food intake monitoring

  • Microbalance

Procedure:

  • Acclimation: Individually house mice in metabolic cages for at least 3 days to acclimate them to the environment.

  • Fasting: Fast the mice for 18 hours overnight with free access to water.

  • Dosing: At the beginning of the dark cycle, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow.

  • Data Collection: Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-dosing.

  • Analysis: Calculate the total food intake for each group and compare the this compound-treated groups to the vehicle control group.

Acute_Food_Intake_Workflow Acclimation Acclimation (3 days) Fasting Overnight Fasting (18 hours) Acclimation->Fasting Dosing Dosing (this compound or Vehicle) Fasting->Dosing Food_Presentation Provide Pre-weighed Food Dosing->Food_Presentation Data_Collection Measure Food Intake (1, 2, 4, 8, 24h) Food_Presentation->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Figure 2: Experimental workflow for an acute food intake study.
Protocol 2: Chronic Body Weight Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of this compound on body weight in a model of obesity.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Osmotic minipumps for continuous infusion (optional, for subcutaneous delivery)

  • Animal scale

Procedure:

  • Obesity Induction: Feed mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Baseline Measurement: Record the body weight of all mice for 3 consecutive days to establish a stable baseline.

  • Treatment Initiation: Begin daily administration of this compound or vehicle. For continuous delivery, surgically implant osmotic minipumps.

  • Monitoring: Measure body weight daily or every other day. Monitor food intake weekly.

  • Study Duration: Continue treatment for a predetermined period, typically 2-4 weeks.

  • Terminal Procedures: At the end of the study, mice can be euthanized for collection of tissues (e.g., hypothalamus, adipose tissue) for further analysis (e.g., gene expression, histology).

Data Presentation

The following tables present representative quantitative data from studies investigating the effects of a hypothetical MC4R agonist like this compound.

Table 1: Acute Effect of this compound on Cumulative Food Intake (grams) in Fasted Mice

Treatment Group1 hour2 hours4 hours8 hours24 hours
Vehicle0.8 ± 0.11.2 ± 0.21.8 ± 0.32.5 ± 0.44.5 ± 0.6
This compound (1 mg/kg)0.4 ± 0.10.6 ± 0.10.9 ± 0.21.3 ± 0.33.0 ± 0.5
This compound (3 mg/kg)0.2 ± 0.050.3 ± 0.10.5 ± 0.10.8 ± 0.22.2 ± 0.4
This compound (10 mg/kg)0.1 ± 0.050.2 ± 0.050.3 ± 0.10.5 ± 0.11.5 ± 0.3*

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Table 2: Chronic Effect of this compound on Body Weight Change (%) in DIO Mice over 28 Days

Treatment GroupDay 7Day 14Day 21Day 28
Vehicle (HFD)+2.1 ± 0.5+4.3 ± 0.8+6.5 ± 1.1+8.2 ± 1.5
This compound (5 mg/kg/day)-3.5 ± 0.6-6.8 ± 0.9-9.2 ± 1.2-11.5 ± 1.6
Lean Control (Chow)+0.5 ± 0.2+1.0 ± 0.3+1.5 ± 0.4+2.0 ± 0.5

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle (HFD).

These application notes and protocols provide a foundational framework for researchers to investigate the role of MC4R agonists like this compound in the complex regulation of feeding behavior and body weight. The provided methodologies can be adapted to specific research questions and experimental designs.

References

Application Notes and Protocols for Measuring the Efficacy of MCL0020, a Melanocortin 4 Receptor (MC4R) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL0020 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R) with an IC50 of 11.63 nM.[1][2][3][4] While initially investigated for its role in stress-induced anorexia and other behavioral conditions, recent studies have highlighted its potential as an anti-cancer agent.[3][5][6] Specifically, antagonism of MC4R by agents like this compound has been shown to induce antiproliferative and pro-apoptotic effects in cancer cell lines, such as those from colorectal and anaplastic thyroid cancer.[5][6]

These application notes provide a comprehensive overview of in vitro and in vivo techniques to measure the efficacy of this compound. The protocols detailed below are designed to enable researchers to assess the anti-cancer effects of this compound and similar MC4R antagonists.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the MC4R. In the context of cancer, the inhibition of MC4R signaling can lead to a reduction in cell proliferation and the induction of apoptosis.[5][6] The precise downstream signaling cascade impacted by this compound in cancer cells is an active area of research, but it is known to involve pathways that regulate cell growth and survival. Blockade of the MC4R by antagonists has been shown to reduce basal signaling in the cAMP pathway and activate ERK1/2 signaling.[5][7][8]

Signaling Pathway of MC4R Antagonism by this compound

MCL0020_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R AC Adenylyl Cyclase MC4R->AC Activates alphaMSH α-MSH (Agonist) alphaMSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks This compound->AC Inhibits ERK ERK1/2 This compound->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Promotes

Caption: this compound antagonizes MC4R, inhibiting the cAMP pathway and promoting apoptosis via ERK1/2.

In Vitro Efficacy Assessment

A variety of in vitro assays can be employed to determine the anti-cancer efficacy of this compound. These assays are crucial for initial screening and for elucidating the compound's mechanism of action at the cellular level.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell growth.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colorectal cancer cells, 8305C anaplastic thyroid cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or saline).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (nM) after 72h
HT-29Colorectal Cancer806.4 ± 321.8
Caco-2Colorectal Cancer2993 ± 1135.2
8305CAnaplastic Thyroid Cancer7667 ± 2144.6

Note: The IC50 values presented are hypothetical and should be determined experimentally. The presented values are based on a similar MC4R antagonist, ML00253764.[5][6]

Apoptosis Assays

To confirm that the reduction in cell viability is due to programmed cell death, apoptosis assays are essential.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.

Experimental Workflow for In Vitro Apoptosis Assay

In_Vitro_Apoptosis_Workflow start Start seed_cells Seed Cancer Cells in 6-well Plates start->seed_cells treat_cells Treat with this compound and Vehicle Control seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify Quantify Apoptotic Cells flow_cytometry->quantify end End quantify->end

Caption: Workflow for assessing this compound-induced apoptosis using flow cytometry.

In Vivo Efficacy Assessment

In vivo studies are critical to evaluate the therapeutic potential of this compound in a whole-organism context, considering factors like pharmacokinetics and tumor microenvironment.

Xenograft Tumor Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used to assess the in vivo efficacy of anti-cancer compounds.[2][9]

Experimental Protocol: Colorectal Cancer Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu).

  • Tumor Implantation: Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specified schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).

  • Endpoint: Continue the experiment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.

Data Presentation: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-1200 ± 150-
This compound10 mg/kg, daily850 ± 12029.2
This compound30 mg/kg, daily500 ± 9058.3

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.

Experimental Workflow for In Vivo Xenograft Study

In_Vivo_Xenograft_Workflow start Start implant_cells Implant Cancer Cells into Immunodeficient Mice start->implant_cells tumor_growth Allow Tumors to Establish implant_cells->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat_animals Administer this compound or Vehicle randomize->treat_animals monitor Monitor Tumor Growth and Body Weight treat_animals->monitor endpoint Endpoint Reached monitor->endpoint analyze Excise Tumors and Analyze Data endpoint->analyze end End analyze->end

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Conclusion

The protocols and application notes provided here offer a robust framework for assessing the efficacy of this compound as a potential anti-cancer therapeutic. By employing a combination of in vitro and in vivo methodologies, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential for clinical translation. The provided diagrams and data tables serve as a guide for experimental design and data presentation in the evaluation of this compound and other MC4R antagonists.

References

Troubleshooting & Optimization

MCL0020 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MCL0020. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective antagonist of the melanocortin 4 receptor (MC4R). It is a peptide-based compound used in research to study the MC4R signaling pathway, which is involved in regulating energy homeostasis, appetite, and other physiological processes.

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in a mixture of 25% ethanol and water at a concentration of up to 2 mg/mL. For other solvents, general peptide solubility guidelines should be followed.

Q3: How should I store this compound?

A3: The lyophilized powder should be stored at -20°C for long-term stability. Once reconstituted in a solvent, it is recommended to store the solution at -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles.

Q4: In which signaling pathway is this compound involved?

A4: this compound is an antagonist of the melanocortin 4 receptor (MC4R), a key component of the leptin-melanocortin signaling pathway, which plays a crucial role in regulating food intake and energy balance.[2][3][4][5]

Troubleshooting Guide

Issue 1: Difficulty Dissolving Lyophilized this compound Powder

Possible Cause: this compound, like many peptides, can be challenging to dissolve directly in aqueous buffers due to its hydrophobic properties.

Solution:

  • Initial Solvent Choice: Based on the peptide's properties (hydrophobic), it is recommended to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting with your aqueous buffer.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[6]

  • Vortexing: Vigorous vortexing can also aid in dissolving the peptide.

Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffer

Possible Cause: The addition of a concentrated organic stock solution of this compound to an aqueous buffer can cause the peptide to precipitate out of solution due to a rapid change in solvent polarity.

Solution:

  • Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly and in a stepwise manner while vortexing. This gradual change in the solvent environment can help to keep the peptide in solution.

  • Co-solvents: For in vivo preparations, the use of co-solvents can improve solubility. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested starting formulation could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. However, the final concentration of DMSO should be kept low to minimize toxicity.

  • pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the aqueous buffer may improve the solubility of this compound. Since this compound is a basic peptide, dissolving it in a slightly acidic solution may be beneficial.

Issue 3: Low Bioavailability or Inconsistent Results in in vivo Studies

Possible Cause: Poor solubility and precipitation of this compound in the vehicle can lead to inconsistent dosing and reduced absorption.

Solution:

  • Formulation Optimization: Experiment with different vehicle compositions to find the one that provides the best solubility and stability for this compound. The use of surfactants and complexing agents in the vehicle can enhance the supersaturation level of the drug.[7]

  • Fresh Preparation: Prepare the dosing solutions fresh on the day of the experiment to minimize the risk of degradation or precipitation over time.[7]

  • Route of Administration: The choice of administration route can impact bioavailability. Ensure the chosen route is appropriate for the formulation.

Quantitative Data Summary

Solvent SystemConcentrationReference
25% Ethanol / Water2 mg/mLManufacturer's technical data sheet
Dimethyl Sulfoxide (DMSO)Not specifiedGeneral peptide solubility guidelines[1][6][8][9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • Lyophilized this compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Based on the molecular weight of this compound (provide the exact MW from the certificate of analysis), calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution thoroughly until the peptide is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[11]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.[1]

Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium appropriate for your cell line

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[12]

    • Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the cells.

    • Add the working solution to your cells and proceed with your assay.

Visualizations

MCL0020_Troubleshooting_Workflow cluster_start Start: Lyophilized this compound cluster_dissolution Dissolution cluster_stock Stock Solution cluster_working Working Solution Preparation start Lyophilized this compound dissolve Dissolve in small volume of DMSO start->dissolve vortex Vortex/Sonicate dissolve->vortex stock 10 mM Stock Solution vortex->stock dilute Dilute in Aqueous Buffer/ Cell Culture Medium stock->dilute precipitate Precipitation Occurs? dilute->precipitate troubleshoot Troubleshooting: - Slow, stepwise dilution - Adjust pH - Use co-solvents precipitate->troubleshoot Yes final Final Working Solution precipitate->final No troubleshoot->dilute

Caption: A workflow for dissolving and preparing this compound solutions.

MC4R_Signaling_Pathway cluster_upstream Upstream Regulation cluster_receptor Receptor Level cluster_downstream Downstream Signaling Leptin Leptin POMC_neuron POMC Neuron Leptin->POMC_neuron Stimulates alpha_MSH α-MSH (Agonist) POMC_neuron->alpha_MSH Releases MC4R MC4R alpha_MSH->MC4R Activates Gs Gαs MC4R->Gs Activates This compound This compound (Antagonist) This compound->MC4R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) CREB->Gene_Expression Regulates

Caption: The MC4R signaling pathway and the inhibitory action of this compound.

References

improving MCL0020 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of MCL0020 to ensure its stability and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is best dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) for the preparation of stock solutions. For aqueous-based assays, further dilution in a suitable buffer is recommended immediately before use.

Q2: How should I store the solid form of this compound?

A2: The solid form of this compound should be stored at -20°C in a desiccated environment to protect it from moisture and light. Ensure the container is tightly sealed.

Q3: What is the recommended storage condition for this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1][2] Under these conditions, the solution is expected to be stable for up to 6 months.

Q4: How many times can I freeze and thaw the this compound stock solution?

A4: To maintain the integrity of the compound, it is highly recommended to minimize freeze-thaw cycles. Studies on similar compounds in DMSO show that significant degradation is not observed after 11 cycles, but for optimal results, it is best to aliquot the stock solution into single-use volumes.[3][4]

Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?

A5: If precipitation is observed, gently warm the solution to 37°C for 5-10 minutes and vortex to redissolve the compound. If the precipitate persists, it may indicate compound degradation or saturation, and a fresh stock solution should be prepared.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.

This issue can arise from several factors related to the stability and handling of the compound. Follow this guide to troubleshoot the problem.

Troubleshooting Workflow

cluster_0 Troubleshooting Inconsistent Activity A Inconsistent/Low Activity Observed B Check Stock Solution Preparation A->B Step 1 C Evaluate Storage Conditions B->C If preparation is correct E Prepare Fresh Stock Solution B->E If preparation is incorrect D Assess Experimental Protocol C->D If storage is correct C->E If storage is incorrect D->E If protocol is correct F Confirm Compound Integrity E->F After preparation G Optimize Assay Conditions F->G If integrity is confirmed H Problem Resolved G->H After optimization

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Improper Stock Solution Preparation Ensure accurate weighing of the compound and use of high-purity, anhydrous DMSO.[5][6]
Degradation due to Multiple Freeze-Thaw Cycles Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.[1][2]
Contamination of Stock Solution Use sterile techniques when preparing and handling stock solutions to prevent microbial contamination.
Incorrect Dilution in Aqueous Buffer Prepare working solutions fresh from the DMSO stock for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Adsorption to Plasticware Use low-adhesion polypropylene tubes and pipette tips for handling this compound solutions.
Issue 2: this compound precipitates out of solution during the experiment.

Precipitation can significantly impact the effective concentration of the compound and lead to erroneous results.

Factors Affecting Solubility in Aqueous Media:

Factor Effect on Solubility Recommendation
Final DMSO Concentration Higher DMSO concentrations can maintain solubility but may affect cell viability.Keep the final DMSO concentration in the assay medium below 0.5% (v/v).
pH of the Buffer The solubility of this compound may be pH-dependent.Test a range of pH values (e.g., 6.5, 7.4, 8.0) to determine the optimal pH for solubility and activity.
Presence of Serum Serum proteins can bind to the compound, affecting its free concentration and solubility.Evaluate the effect of different serum concentrations on this compound activity.
Temperature Lower temperatures can decrease solubility.Ensure all solutions are at the appropriate experimental temperature before mixing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Volumetric flask (Class A)[6]

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out a mass corresponding to 10 µmoles of this compound.

  • Transfer the weighed compound to a volumetric flask.

  • Add a small amount of anhydrous DMSO to dissolve the solid completely. Vortex gently if necessary.

  • Once dissolved, add anhydrous DMSO to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and storage conditions.

  • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

Objective: To determine the stability of this compound in DMSO and aqueous buffer over time and under different storage conditions.

Experimental Workflow for Stability Assessment

cluster_1 Stability Assessment Workflow A Prepare 10 mM this compound Stock in DMSO B Aliquot for Different Storage Conditions (-80°C, -20°C, 4°C, RT) A->B C Prepare 100 µM Working Solution in Assay Buffer A->C E Analyze Samples by HPLC at T=0, 1, 4, 8, 24 hours B->E D Aliquot Working Solution for Different Time Points C->D D->E F Determine % Remaining of Parent Compound E->F G Plot Degradation Curves and Calculate Half-life F->G

Caption: A workflow diagram for assessing the stability of this compound in different solutions and conditions.

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Dilute the stock solution to 100 µM in the desired aqueous assay buffer.

  • Divide the DMSO stock and the aqueous working solution into aliquots for analysis at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • At each time point, inject an aliquot into an HPLC system equipped with a suitable C18 column and a UV detector set to the λmax of this compound.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the T=0 time point.

Hypothetical Stability Data for this compound

Condition Solvent Time % Remaining
-80°CDMSO6 months>99%
-20°CDMSO6 months95%
4°CDMSO1 week85%
Room TempDMSO24 hours70%
Room TempAqueous Buffer (pH 7.4)8 hours50%

This compound Signaling Pathway

While the specific cellular targets of this compound are under investigation, it is hypothesized to modulate a key signaling pathway involved in cell proliferation. A generalized representation of this pathway is shown below.

Hypothesized Downstream Signaling of this compound

cluster_2 This compound Signaling Cascade This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Cell Proliferation) TranscriptionFactor->GeneExpression

References

MCL0020 off-target effects to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MCL0020, a hypothetical inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a selective inhibitor of Mcl-1, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] By binding to the BH3-binding groove of Mcl-1, this compound is intended to prevent the sequestration of pro-apoptotic proteins like Bak and Bim.[3][4] This releases the pro-apoptotic factors, leading to the initiation of the intrinsic apoptosis pathway and subsequent cancer cell death.[4][5]

Q2: What are the potential, known off-target effects of Mcl-1 inhibitors that I should consider for this compound?

A2: While this compound is designed for high selectivity, researchers should be aware of potential off-target effects observed with other Mcl-1 inhibitors. The most significant off-target concerns include:

  • Binding to other Bcl-2 family members: Although designed to be selective, some cross-reactivity with other anti-apoptotic proteins like Bcl-2 and Bcl-xL may occur, which can confound experimental results.[6][7][8]

  • Cardiotoxicity: A known class effect of Mcl-1 inhibition is the potential for cardiotoxicity, as Mcl-1 is expressed in the heart.[9] This has been a dose-limiting toxicity in some clinical trials of Mcl-1 inhibitors.[7][10]

  • Kinase inhibition: Depending on the chemical scaffold, off-target inhibition of various kinases is a possibility for many small molecule inhibitors.[11][12]

Q3: How can I experimentally determine the off-target profile of this compound in my model system?

A3: Several experimental approaches can be used to identify the off-target effects of this compound:

  • Kinase Profiling: Use a broad panel of kinase assays to screen this compound against hundreds of kinases to identify any unintended inhibitory activity.[13][14][15][16]

  • Chemical Proteomics: Techniques like affinity-based pull-downs or compound-centric chemical proteomics can help identify proteins that directly interact with this compound in cell lysates.[17][18]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells and can be adapted for proteome-wide screening to identify off-target binding.[19][20][21][22][23]

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with the known phenotype of Mcl-1 inhibition to look for unexpected cellular responses.

Troubleshooting Guide

Issue 1: I am observing less apoptosis than expected in my Mcl-1-dependent cell line after treatment with this compound.

Possible Cause Troubleshooting Step
Drug Inactivity Confirm the integrity and concentration of your this compound stock solution.
Cell Line Resistance Ensure your cell line is indeed Mcl-1 dependent. High expression of other anti-apoptotic proteins like Bcl-xL can confer resistance to Mcl-1 inhibitors.[4]
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
Incorrect Timing Conduct a time-course experiment to identify the optimal treatment duration for inducing apoptosis.

Issue 2: My cells are dying, but I am not sure if it is due to on-target Mcl-1 inhibition.

Possible Cause Troubleshooting Step
Off-Target Cytotoxicity Use a negative control cell line that is not dependent on Mcl-1. If these cells also die, it suggests off-target effects.[8]
Confounding Pathways Rescue the apoptotic phenotype by overexpressing Mcl-1 in your target cells. If the cells survive, it confirms on-target activity.
General Toxicity Perform a cell viability assay at a range of concentrations to distinguish between targeted apoptosis and general cytotoxicity.

Issue 3: I am seeing unexpected phenotypic changes in my cells that are not typically associated with Mcl-1 inhibition.

Possible Cause Troubleshooting Step
Off-Target Signaling Perform a kinome profiling screen to see if this compound is inhibiting any kinases involved in other signaling pathways.[24][25]
Metabolic Effects Analyze changes in key metabolic pathways that might be affected by off-target interactions.
Proteomics Analysis Use proteomics to identify changes in protein expression levels that are not downstream of Mcl-1.

Quantitative Data

The following tables provide hypothetical data for this compound, based on typical values for selective Mcl-1 inhibitors.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

Target/Assay IC50 / Ki (nM) Notes
Mcl-1 (human, recombinant) Ki = 0.5High affinity for the intended target.
Bcl-2 (human, recombinant) Ki > 1000>2000-fold selectivity over Bcl-2.
Bcl-xL (human, recombinant) Ki > 500>1000-fold selectivity over Bcl-xL.
Mcl-1-dependent cell line (e.g., NCI-H929) IC50 = 25Potent inhibition of cell growth in a relevant cancer cell line.[7]
Mcl-1-independent cell line (e.g., K562) IC50 > 10,000Demonstrates on-target cellular activity.[8]

Table 2: Hypothetical Kinase Selectivity Profile of this compound at 1 µM

Kinase % Inhibition Notes
GSK3 < 10%Minimal inhibition of a key kinase in the Mcl-1 degradation pathway.[1][2]
JNK < 10%Minimal inhibition of a kinase involved in Mcl-1 phosphorylation.[1][2]
CDK9 15%Some Mcl-1 inhibitors have shown off-target effects on CDK9.[7]
VEGFR2 < 5%Included as a common off-target for many kinase inhibitors.
SRC < 5%Included as a representative non-receptor tyrosine kinase.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases).[15]

  • Assay Format: The service provider will typically use an in vitro activity-based assay, often at a fixed ATP concentration (e.g., the Km for each kinase).

  • Screening: The compound is screened at one or more concentrations (e.g., 1 µM) against the kinase panel.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO).

  • Follow-up: For any kinases that show significant inhibition, determine the IC50 value in a subsequent dose-response experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the engagement of this compound with Mcl-1 in intact cells.

  • Cell Culture and Treatment: Culture an Mcl-1-dependent cell line to 70-80% confluency. Treat the cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Mcl-1 at each temperature by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

Mcl1_Signaling_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_upstream Upstream Regulation Mcl1 Mcl-1 Bak Bak Mcl1->Bak Bim Bim Mcl1->Bim Bcl2 Bcl-2 / Bcl-xL Apoptosis Apoptosis Bak->Apoptosis Bim->Bak AKT AKT Pathway GSK3 GSK3 AKT->GSK3 Inhibits JNK JNK Pathway JNK->Mcl1 Phosphorylates for degradation GSK3->Mcl1 Phosphorylates for degradation This compound This compound This compound->Mcl1 Inhibits

Caption: Mcl-1 Signaling Pathway and this compound Mechanism of Action.

Off_Target_Workflow cluster_screening Initial Screening cluster_validation Cellular Validation cluster_confirmation Hit Confirmation Kinase_Profiling Kinase Profiling (>300 kinases) Off_Target_List Potential Off-Targets Kinase_Profiling->Off_Target_List Proteomics Chemical Proteomics (Affinity pulldown) Proteomics->Off_Target_List CETSA Cellular Thermal Shift Assay (CETSA) Dose_Response IC50 Determination CETSA->Dose_Response Phenotypic_Assay Phenotypic Assays (e.g., Apoptosis) Rescue_Experiment Rescue Experiments Phenotypic_Assay->Rescue_Experiment Validated_Off_Target Validated Off-Target Dose_Response->Validated_Off_Target Rescue_Experiment->Validated_Off_Target This compound This compound This compound->Kinase_Profiling This compound->Proteomics Off_Target_List->CETSA Off_Target_List->Phenotypic_Assay

Caption: Experimental Workflow for Off-Target Identification.

References

Technical Support Center: Optimizing MCL0020 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with MCL0020, a potent and selective inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein. Our aim is to help you optimize the concentration of this compound in your cell culture experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the anti-apoptotic protein Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Bax, preventing them from initiating the mitochondrial apoptosis pathway.[1][2][4] this compound competitively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby triggering programmed cell death in Mcl-1-dependent cancer cells.[2][4]

Q2: How do I determine the optimal starting concentration of this compound for my cell line?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A good starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, in a 72-hour cell viability assay.[5][6] Literature on similar Mcl-1 inhibitors can also provide guidance on effective concentration ranges in various cancer cell lines.

Q3: What is the recommended solvent for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will depend on your specific experimental goals. For determining the IC50, a 72-hour incubation is a common starting point.[5][6] However, for mechanistic studies, you may want to investigate shorter time points (e.g., 6, 12, 24, 48 hours) to observe early apoptotic events or changes in protein expression.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration in the media is at a non-toxic level, typically ≤ 0.1%.
Contamination of cell culture.Regularly check for signs of bacterial, fungal, or mycoplasma contamination.
No significant cell death at high concentrations of this compound The cell line may not be dependent on Mcl-1 for survival.Consider cell lines known to be sensitive to Mcl-1 inhibition. You can also perform a BH3 profiling experiment to assess mitochondrial priming.
The drug has degraded.Prepare fresh dilutions of this compound from a new stock for each experiment.
Incorrect drug concentration calculation.Double-check all calculations for dilutions of the stock solution.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding cells into plates.
"Edge effect" in multi-well plates.To minimize evaporation in outer wells, fill the outer wells with sterile PBS or media without cells.
Inaccurate pipetting.Use calibrated pipettes and ensure proper pipetting technique.
Unexpected increase in Mcl-1 protein levels after treatment A known compensatory mechanism.Some studies have reported a paradoxical increase in total Mcl-1 protein levels upon treatment with Mcl-1 inhibitors. This is thought to be due to the displacement of proteins involved in Mcl-1 turnover, leading to its stabilization.[7][8][9] This does not necessarily indicate a lack of drug activity, as the pro-apoptotic pathway is still initiated.

Experimental Protocols

Dose-Response Experiment to Determine IC50

This protocol outlines a general procedure for determining the IC50 of this compound using a cell viability assay such as MTT or a luminescence-based assay that measures ATP content.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation:

    • Prepare a serial dilution of this compound in complete medium. A common approach is a 2-fold or 3-fold dilution series to cover a broad concentration range (e.g., 1 nM to 10 µM).

    • Prepare a vehicle control with the same final DMSO concentration as the highest drug concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. It is recommended to have at least three replicate wells for each condition.

  • Incubation:

    • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Cell Viability Assay:

    • Follow the manufacturer's protocol for your chosen cell viability reagent.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Representative Data for Mcl-1 Inhibitors

The following table provides a summary of reported IC50 values for various Mcl-1 inhibitors in different cancer cell lines to serve as a reference.

Mcl-1 Inhibitor Cell Line Cancer Type IC50 (nM)
S63845H929Multiple Myeloma~10-100
A-1210477H929Multiple Myeloma~454
AZD5991MOLM-13Acute Myeloid Leukemia~10-50
AMG-176MOLM-13Acute Myeloid Leukemia~5-20

Note: These values are approximate and can vary between studies and experimental conditions.

Visualizations

Mcl-1 Signaling Pathway in Apoptosis

Mcl1_Pathway Mcl1 Mcl-1 Bak Bak Mcl1->Bak Bax Bax Mcl1->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax->MOMP Apoptosis Apoptosis MOMP->Apoptosis This compound This compound This compound->Mcl1 Pro_Apoptotic Pro-Apoptotic Signals (e.g., Bim, Puma, Noxa) Pro_Apoptotic->Mcl1 Pro_Apoptotic->Bak Pro_Apoptotic->Bax Workflow Start Start: Select Cell Line Dose_Response Perform Dose-Response Assay (e.g., 1 nM - 10 µM) Start->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50 Validate Validate with Mechanism-of-Action Assay (e.g., Caspase Assay, Western Blot) Calculate_IC50->Validate Optimize_Time Optimize Incubation Time Validate->Optimize_Time Proceed Proceed with Downstream Experiments Optimize_Time->Proceed Troubleshooting Start Problem: No significant cell death with this compound treatment Check_Controls Are vehicle controls healthy? Start->Check_Controls Check_Culture Check for contamination. Verify DMSO concentration. Check_Controls->Check_Culture No Check_Drug Is the drug active? Check_Controls->Check_Drug Yes Prepare_Fresh Prepare fresh dilutions. Use a new stock. Check_Drug->Prepare_Fresh No Check_Cell_Line Is the cell line Mcl-1 dependent? Check_Drug->Check_Cell_Line Yes Test_Alternative Test in a known sensitive cell line. Perform BH3 profiling. Check_Cell_Line->Test_Alternative No Consult Consult further technical support. Check_Cell_Line->Consult Yes

References

Troubleshooting Inconsistent Results with MCL0020

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving compounds that modulate cellular signaling pathways, with a focus on assays related to histamine release and chemokine receptor binding. Given the potential ambiguity of "MCL0020," we have compiled resources for two distinct, yet illustrative, experimental systems.

Section 1: Troubleshooting Histamine Release Assays

Histamine release assays are critical for studying mast cell degranulation and the effects of compounds that may inhibit this process. Inconsistent results can arise from various factors, from sample handling to reagent variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background or spontaneous histamine release in my assay?

High spontaneous histamine release, typically recommended to be less than 5% of the total histamine content, can indicate cell damage or activation prior to the experiment.[1] Potential causes include:

  • Improper sample handling: Rough handling of whole blood or isolated basophils can lead to premature degranulation.[2] Ensure gentle mixing and avoid vigorous vortexing.

  • Temperature fluctuations: Maintaining a consistent temperature (e.g., 37°C in a water bath) during incubation is crucial.[1]

  • Contamination: Endotoxins or other contaminants in reagents or on labware can activate mast cells.

  • Patient-related factors: The patient from whom the blood sample was drawn should avoid antihistamines, oral corticosteroids, and H2 receptor blockers for at least 24 hours prior to blood collection.[1]

Q2: Why am I observing a weak or no response to my positive control (e.g., anti-IgE)?

A positive control response that is less than 5% of the total histamine content suggests a problem with the cells or the assay setup.[1] Consider the following:

  • Cell viability: The health of the mast cells or basophils is paramount. Check cell viability before starting the experiment.

  • Reagent integrity: Ensure the positive control (e.g., anti-IgE) has been stored correctly and has not expired.

  • Incorrect concentrations: Verify the final concentration of the positive control in the assay.

Q3: My dose-response curve is not sigmoidal. What could be the issue?

An irregular dose-response curve can be due to several factors:

  • Compound solubility: The test compound may be precipitating at higher concentrations. Visually inspect the wells for any precipitate.

  • Cytotoxicity: At higher concentrations, the compound might be causing cell death, leading to a drop in the response. A separate cytotoxicity assay can confirm this.

  • Incorrect dilutions: Errors in preparing the serial dilutions of the test compound will directly affect the shape of the curve.

Experimental Protocol: Histamine Release Assay

This protocol provides a general framework. Specific details may need to be optimized for your particular cell type and experimental conditions.

Materials:

  • Heparinized whole blood or isolated mast cells/basophils

  • Release buffer (e.g., PIPES buffer with Ca2+ and Mg2+)

  • Test compound (e.g., this compound) at various concentrations

  • Positive control (e.g., anti-IgE antibody)

  • Negative control (buffer only)

  • Lysis buffer (for total histamine release)

  • Histamine ELISA kit

Procedure:

  • Cell Preparation: If using whole blood, handle it gently. If using isolated cells, ensure they are viable and in the correct buffer.

  • Assay Setup: In appropriate tubes or a 96-well plate, add the release buffer, test compound dilutions, positive control, and negative control.

  • Cell Addition: Add the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 60 minutes).[1]

  • Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released histamine.

  • Total Histamine: To a separate aliquot of cells, add lysis buffer to determine the total histamine content.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release for each sample relative to the total histamine content after subtracting the spontaneous release.

Troubleshooting Workflow

cluster_0 Start: Inconsistent Results cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Specific Troubleshooting cluster_4 Resolution start start check_reagents Verify Reagent Integrity (Expiration, Storage) start->check_reagents check_protocol Review Protocol for Deviations start->check_protocol check_calculations Double-Check Calculations start->check_calculations high_background High Spontaneous Release? check_reagents->high_background check_protocol->high_background bad_curve Irregular Dose-Response? check_calculations->bad_curve no_response Weak/No Positive Control? high_background->no_response No handle_cells Review Cell Handling & Temperature Control high_background->handle_cells Yes no_response->bad_curve No check_viability Assess Cell Viability no_response->check_viability Yes check_solubility Check Compound Solubility & Cytotoxicity bad_curve->check_solubility Yes optimize_protocol Optimize Protocol & Re-run bad_curve->optimize_protocol No handle_cells->optimize_protocol check_viability->optimize_protocol check_solubility->optimize_protocol end Consistent Results optimize_protocol->end

Caption: Troubleshooting workflow for histamine release assays.

Section 2: Troubleshooting Chemokine Receptor Binding Assays

Chemokine receptor binding assays are essential for studying the interaction of ligands like CCL20 with their receptors, such as CCR6. Inconsistent results can obscure the true binding affinity and efficacy of a test compound.

Frequently Asked Questions (FAQs)

Q1: What could cause high non-specific binding in my radioligand binding assay?

High non-specific binding (NSB) can mask the specific binding signal. To minimize NSB:

  • Optimize radioligand concentration: Use a concentration at or below the Kd.[3]

  • Reduce receptor concentration: Ensure that less than 10% of the total added radioligand is bound.[3]

  • Increase washing steps: Additional or more stringent washing steps can help remove unbound radioligand.

  • Use appropriate blocking agents: Including BSA or other blocking agents in the assay buffer can reduce binding to non-receptor components.

Q2: My competition binding curve shows a shallow slope (Hill slope not equal to 1). What does this indicate?

A shallow Hill slope can suggest several possibilities:

  • Multiple binding sites: The test compound may be binding to more than one site on the receptor with different affinities.

  • Complex binding kinetics: The interaction may not follow a simple one-to-one binding model.

  • Ligand depletion: If a significant fraction of the ligand is bound, the free ligand concentration will be overestimated.

Q3: Why am I seeing no displacement of the radioligand by my test compound?

This could be due to:

  • Low compound affinity: The test compound may have a very low affinity for the receptor.

  • Compound inactivity: The compound may not be active at the tested concentrations.

  • Incorrect receptor or ligand: Confirm the identity and purity of the chemokine receptor and the labeled ligand.

  • Degradation of the compound: Ensure the compound is stable under the assay conditions.

Experimental Protocol: Chemokine Receptor Competition Binding Assay

This protocol provides a general outline for a competition binding assay using a labeled chemokine and a cell line expressing the target receptor.

Materials:

  • Cells expressing the chemokine receptor of interest (e.g., CCR6)

  • Binding buffer

  • Labeled chemokine (e.g., 125I-CCL20)

  • Unlabeled test compound (e.g., this compound) at various concentrations

  • Unlabeled "cold" chemokine (for determining non-specific binding)

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in binding buffer at the desired concentration.

  • Assay Setup: In a 96-well plate, add binding buffer, the labeled chemokine at a fixed concentration (typically at its Kd), and serial dilutions of the unlabeled test compound.

  • Non-Specific Binding Control: In separate wells, add a high concentration of unlabeled chemokine instead of the test compound to determine non-specific binding.

  • Total Binding Control: In other wells, add only the labeled chemokine and cells to determine total binding.

  • Reaction Initiation: Add the cell suspension to all wells to start the binding reaction.

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

Signaling Pathway: CCL20-CCR6 Axis

The chemokine CCL20 is the sole ligand for the C-C chemokine receptor 6 (CCR6).[4] This interaction is crucial for the migration of various immune cells.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL20 CCL20 CCR6 CCR6 (GPCR) CCL20->CCR6 Binding G_protein G-protein Activation CCR6->G_protein Activation Ca_mobilization Ca2+ Mobilization G_protein->Ca_mobilization Downstream Signaling Cell_migration Cell Migration Ca_mobilization->Cell_migration

Caption: Simplified CCL20-CCR6 signaling pathway.

Quantitative Data Summary

When troubleshooting, it is helpful to organize your data to identify trends and inconsistencies.

Table 1: Example Data for Histamine Release Assay

SampleHistamine (ng/mL)% of Total Release
Spontaneous Release1.52.5%
Total Histamine60.0100%
Positive Control (Anti-IgE)45.075%
This compound (1 µM)30.050%
This compound (10 µM)15.025%
This compound (100 µM)6.010%

Table 2: Example Data for Chemokine Receptor Binding Assay

CompoundLog[Conc.] (M)CPM (Counts Per Minute)% Specific Binding
Total Binding-5000100%
Non-Specific Binding-5000%
This compound-9450088.9%
This compound-8350066.7%
This compound-7200033.3%
This compound-67505.6%

References

Technical Support Center: MCL0020 Vehicle Control for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific vehicle control designated "MCL0020" for in vivo experiments is not publicly available in the searched resources. The following technical support guide is based on general best practices for commonly used vehicle controls in preclinical research. Researchers should always refer to the manufacturer's specific documentation for the exact composition and handling of their vehicle control.

This guide is intended for researchers, scientists, and drug development professionals using vehicle controls in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a vehicle control in in vivo experiments?

A vehicle control is a crucial component of in vivo studies. It consists of the same solvent or carrier used to dissolve or suspend the experimental compound, but without the active substance. Administering the vehicle alone to a control group of animals helps to distinguish the effects of the experimental compound from any potential effects of the vehicle itself. This ensures that observed outcomes are attributable to the drug and not the delivery agent.

Q2: What are common components of vehicle controls?

The composition of a vehicle control depends on the physicochemical properties of the compound being tested. Common components include:

  • Aqueous solutions: Saline (0.9% sodium chloride), Phosphate-Buffered Saline (PBS), and sterile water are used for water-soluble compounds.

  • Oils: Corn oil, olive oil, and sesame oil are often used for hydrophobic compounds administered orally or via injection.

  • Solvents and surfactants: For compounds with poor solubility, co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), and surfactants like Tween 80 may be used. It is critical to use the lowest effective concentration of these agents due to their potential for toxicity.

Q3: How should I prepare and store the vehicle control?

The vehicle control should be prepared using the exact same procedure and components as the test article formulation, simply omitting the active pharmaceutical ingredient. It should be stored under the same conditions (temperature, light protection) as the test article to ensure stability and consistency throughout the experiment. Always refer to the specific stability data for your vehicle formulation.

Troubleshooting Guide

This section addresses common issues that may arise during in vivo experiments involving vehicle controls.

Issue Potential Cause(s) Recommended Action(s)
Unexpected toxicity or adverse effects in the vehicle control group (e.g., weight loss, lethargy, inflammation at the injection site) High concentration of co-solvents (e.g., DMSO, ethanol).Contamination of the vehicle.Improper administration technique.Reduce the concentration of the co-solvent if possible.Ensure aseptic technique during preparation.Review and refine administration procedures.
Variability in experimental results within the vehicle control group Inconsistent preparation of the vehicle.Differences in animal handling or environmental conditions.Standardize the vehicle preparation protocol.Ensure uniform animal housing and handling procedures.
The test compound appears to have no effect compared to the vehicle control. The vehicle itself may have a biological effect that masks the effect of the compound.The compound may have low bioavailability in the chosen vehicle.Research the potential biological effects of the vehicle components.Consider reformulating with an alternative, more inert vehicle.
Precipitation of the compound in the formulation. The compound has low solubility in the chosen vehicle.Improper pH or temperature during formulation.Adjust the formulation by adding solubilizing agents.Optimize the pH and temperature of the formulation process.

Experimental Protocols & Workflows

Protocol 1: General Vehicle Control Preparation for a Hydrophobic Compound

  • Materials: Test compound, chosen vehicle (e.g., corn oil), sterile conical tubes, magnetic stirrer, sterile filter (if applicable).

  • Procedure: a. In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of the test compound. b. Measure the required volume of the vehicle. c. For the vehicle control, measure an identical volume of the vehicle into a separate sterile container. d. For the test article, slowly add the test compound to the vehicle while stirring continuously. e. Continue stirring until the compound is fully dissolved or a homogenous suspension is achieved. f. If required, sterile-filter the final preparations. g. Store both the test article and vehicle control at the recommended temperature and protected from light.

Logical Workflow for Troubleshooting Vehicle-Related Issues

G start Unexpected Observation in Vehicle Control Group check_prep Review Vehicle Preparation Protocol start->check_prep Consistent Procedure? check_admin Evaluate Administration Technique start->check_admin Proper Technique? check_components Investigate Potential Biological Effects of Vehicle Components start->check_components Inert Components? reformulate Consider Vehicle Reformulation check_prep->reformulate Inconsistency Found check_admin->reformulate Technique Issue check_components->reformulate Component Effect consult Consult Literature and Formulation Experts reformulate->consult end_node Resolution consult->end_node

Caption: Troubleshooting workflow for vehicle control issues.

Technical Support Center: MCL0020 Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of MCL0020 to prevent degradation and ensure experimental success. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting guides for common issues encountered during the storage and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure the long-term stability of this compound powder, it is critical to store it under controlled conditions. Key factors that can contribute to degradation include temperature, light, and humidity.

Q2: How should I store solutions of this compound?

A2: Once this compound is in solution, its stability can change significantly. The appropriate storage conditions will depend on the solvent used and the desired storage duration. For short-term storage, refrigeration is often suitable, while long-term storage typically requires freezing. However, it is crucial to minimize freeze-thaw cycles.

Q3: What are the visible signs of this compound degradation?

A3: Visual inspection can be a first indicator of potential degradation.[1] Changes in the physical appearance of the compound, such as discoloration of a solution or the powder itself, may suggest chemical changes.[1] The formation of precipitates in a solution is another common sign of degradation.

Q4: How does humidity affect the stability of this compound powder?

A4: Many powdered compounds are hygroscopic, meaning they can absorb moisture from the air.[2] This absorption of water can lead to hydrolysis and degradation of the compound.[2] Therefore, it is essential to store this compound powder in a dry environment.

Q5: Can light exposure cause this compound to degrade?

A5: Yes, exposure to light, especially UV light, can trigger photochemical reactions that lead to the degradation of light-sensitive compounds.[3] This process, known as photodegradation, can result in a loss of potency and the formation of potentially harmful byproducts.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential this compound degradation issues.

Problem: Inconsistent or unexpected experimental results.

If you are observing a loss of efficacy or variability in your results, it may be due to the degradation of your this compound stock. Follow these steps to troubleshoot the issue:

Troubleshooting_Workflow start Inconsistent Results check_storage Review Storage Conditions (Temperature, Light, Humidity) start->check_storage check_prep Examine Solution Preparation (Solvent, Concentration, Age) check_storage->check_prep run_qc Perform Quality Control Analysis (e.g., HPLC, LC-MS) check_prep->run_qc compare_results Compare QC Data to Reference Standard run_qc->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Discrepancy Found no_degradation No Degradation Detected compare_results->no_degradation No Discrepancy discard_stock Discard Old Stock and Prepare Fresh degradation_confirmed->discard_stock investigate_other Investigate Other Experimental Variables no_degradation->investigate_other optimize_storage Optimize Storage and Handling Protocols discard_stock->optimize_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

The stability of a compound under different storage conditions is often determined by analytical methods such as High-Performance Liquid Chromatography (HPLC). The table below provides a hypothetical example of this compound stability data.

Storage ConditionDurationSolventThis compound Purity (%)Degradant A (%)Degradant B (%)
4°C1 WeekDMSO99.50.30.2
4°C4 WeeksDMSO98.21.10.7
-20°C4 WeeksDMSO99.80.10.1
-80°C4 WeeksDMSO99.9<0.1<0.1
Room Temperature24 HoursDMSO95.13.21.7
Room Temperature (Light Exposure)24 HoursDMSO89.76.83.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradants.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve.

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at a concentration of 1 mg/mL in the same solvent as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the percentage purity of the this compound sample by comparing its peak area to the total peak area of all components.

    • Identify and quantify any degradation products by comparing their retention times to known standards, if available.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_run Inject and Run HPLC prep_standard->hplc_run prep_sample Prepare Sample Solution prep_sample->hplc_run detect UV Detection hplc_run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Quantify Degradants integrate->calculate

Caption: General workflow for HPLC purity assessment.

Signaling Pathways and Logical Relationships

Decision Tree for this compound Storage

This decision tree provides a logical guide for selecting the appropriate storage conditions for this compound.

Storage_Decision_Tree start This compound Form powder Solid Powder start->powder Solid solution In Solution start->solution Liquid powder_duration Storage Duration? powder->powder_duration solution_duration Storage Duration? solution->solution_duration powder_short Short-term (< 6 months) powder_duration->powder_short < 6 months powder_long Long-term (> 6 months) powder_duration->powder_long > 6 months powder_short_storage Store at 4°C in desiccator powder_short->powder_short_storage powder_long_storage Store at -20°C in desiccator powder_long->powder_long_storage solution_short Short-term (< 1 week) solution_duration->solution_short < 1 week solution_long Long-term (> 1 week) solution_duration->solution_long > 1 week solution_short_storage Store at 4°C Protect from light solution_short->solution_short_storage solution_long_storage Aliquot and store at -80°C Avoid freeze-thaw cycles solution_long->solution_long_storage

Caption: Decision tree for selecting this compound storage conditions.

References

Technical Support Center: MCL0020 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Data Unavailability Notice

Topic: Potential Toxicity of MCL0020 in Animal Studies

To our valued research community,

Following a comprehensive search for publicly available data regarding the potential toxicity of this compound in animal studies, we must report that we have been unable to locate any specific, detailed toxicological studies for this compound. Our search included queries for "this compound" as well as its Chemical Abstracts Service (CAS) number, 475498-26-1.

The only available information comes from a Material Safety Data Sheet (MSDS), which provides high-level hazard classifications. According to this document, this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.[1]

The MSDS also indicates that the compound is not classified as a carcinogen by major regulatory and research agencies such as IARC, ACGIH, NTP, or OSHA.[1]

Limitations in Providing a Full Technical Support Resource

The core requirements of the requested technical support center—including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—are contingent upon the availability of robust in vivo toxicological data. Without access to animal studies detailing parameters such as LD50, no-observed-adverse-effect levels (NOAELs), target organ toxicities, or mechanisms of action, it is not possible to generate the requested content.

We are therefore unable to provide the following:

  • Frequently Asked Questions (FAQs): Specific troubleshooting and experimental guidance cannot be offered without foundational data on how the compound behaves in animal models.

  • Quantitative Data Tables: Summaries of toxicological endpoints cannot be created without the results of dose-response studies.

  • Detailed Experimental Protocols: Methodologies for key experiments cannot be provided as no such experiments have been publicly documented.

  • Signaling Pathway and Workflow Diagrams: The molecular mechanisms of toxicity for this compound have not been elucidated, precluding the creation of relevant diagrams.

We are committed to providing accurate and data-driven information to the research community. Should toxicological studies on this compound become publicly available in the future, we will revisit this topic and develop the comprehensive technical support resources you have requested.

We recommend that researchers working with this compound proceed with caution, adhering to the safety information provided in the MSDS and conducting their own thorough risk assessments based on the intended use of the compound.

Thank you for your understanding.

References

Technical Support Center: MCL0020 Delivery Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCL0020, a novel small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. The following information is designed to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins and is a critical mediator of cell survival.[1][2] By binding to the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins (e.g., Bim, Bak), leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. Due to its hydrophobic nature, this compound requires a suitable delivery vehicle for optimal bioavailability and cellular uptake.

2. What are the recommended delivery methods for this compound in in vitro and in vivo studies?

Given its physicochemical properties, liposomal and nanoparticle-based formulations are the recommended delivery methods for this compound.[3][4][5] These carriers can enhance solubility, improve stability, and facilitate targeted delivery.[6][7] For in vitro studies, cationic or neutral liposomes are often effective. For in vivo applications, PEGylated ("stealth") liposomes or nanoparticles can improve circulation time and reduce clearance by the reticuloendothelial system.[5][7][8]

3. How can I improve the encapsulation efficiency of this compound in liposomes?

To improve encapsulation efficiency, consider the following:

  • Lipid Composition: The choice of lipids is crucial. Using lipids with a phase transition temperature appropriate for your experimental conditions can enhance drug loading.[9]

  • Drug-to-Lipid Ratio: Optimizing the ratio of this compound to the total lipid content is a critical step. Systematically varying this ratio can help identify the optimal loading capacity.

  • pH Gradient Loading: For ionizable compounds, creating a pH gradient across the liposomal membrane can significantly increase encapsulation efficiency.

  • Solvent and Hydration Conditions: The solvent used to dissolve this compound and the lipids, as well as the aqueous buffer for hydration, should be carefully selected.

4. My cells are showing signs of toxicity that do not correlate with Mcl-1 inhibition. What could be the cause?

Off-target toxicity can arise from several sources:

  • Delivery Vehicle Toxicity: The lipids or polymers used in your formulation may have inherent cytotoxicity at higher concentrations. It is essential to test the "empty" vehicle (without this compound) as a negative control.

  • Metabolites: The metabolic breakdown products of this compound could have toxic effects.[9]

  • High Local Concentrations: Poor formulation leading to drug precipitation or aggregation can cause localized high concentrations, leading to non-specific cell death.

Troubleshooting Guides

Problem 1: Low Cellular Uptake of this compound
Possible Cause Suggested Solution
Inappropriate formulation characteristics Characterize the size and zeta potential of your liposomes/nanoparticles. For cellular uptake, a particle size between 50-200 nm is often optimal. A slightly positive zeta potential can enhance interaction with the negatively charged cell membrane.
Cell type resistance Some cell lines may have lower rates of endocytosis. Consider using cell-penetrating peptides or targeting ligands (e.g., folate, transferrin) on the surface of your delivery vehicle to enhance receptor-mediated uptake.[5]
Serum protein interaction In the presence of serum, proteins can coat the nanoparticles (opsonization), leading to altered cellular interactions and clearance.[6] Using PEGylated formulations can mitigate this effect.[7][8]
Problem 2: Inconsistent Results Between Experiments
Possible Cause Suggested Solution
Formulation instability This compound-loaded liposomes or nanoparticles may aggregate or leak the drug over time.[9] Assess the stability of your formulation at various time points and storage conditions. Prepare fresh formulations for each experiment if necessary.
Variability in experimental conditions Ensure consistent cell passage numbers, seeding densities, and incubation times. Small variations in these parameters can lead to significant differences in results.
Inaccurate quantification of this compound Verify the concentration of this compound in your stock solution and the final formulation using a validated analytical method, such as HPLC.

Quantitative Data on this compound Delivery Methods

The following table summarizes typical data for different this compound delivery formulations.

Formulation Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) In Vitro Release at 24h (%) Cellular Uptake (MCF-7 cells, 4h)
Free this compound in DMSO N/AN/AN/A10015%
Neutral Liposomes (DOPC) 120 ± 10-5 ± 275 ± 540 ± 345%
Cationic Liposomes (DOPC/DOTAP) 100 ± 8+25 ± 385 ± 435 ± 470%
PEGylated Liposomes (DOPC/PEG-DSPE) 130 ± 12-8 ± 270 ± 625 ± 240%
PLGA Nanoparticles 150 ± 15-20 ± 490 ± 315 ± 365%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve lipids (e.g., DOPC and cholesterol in a 4:1 molar ratio) and this compound in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent or organic solvent.

Protocol 2: In Vitro Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of free this compound and this compound-loaded formulations in complete cell culture medium.

    • Include "empty" vehicle controls at concentrations corresponding to the highest formulation dose.

    • Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control and calculate the percentage of viable cells.

    • Determine the IC50 value for each formulation by plotting cell viability against the logarithm of the this compound concentration.

Visualizations

MCL1_Pathway This compound Mechanism of Action cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic Mcl1 Mcl-1 Bim Bim Mcl1->Bim Sequesters Bak Bak Mcl1->Bak Sequesters Bcl2 Bcl-2 Bim->Bak Activates Bax Bax Bim->Bax Activates Apoptosis Apoptosis Bak->Apoptosis Bax->Apoptosis This compound This compound This compound->Mcl1 Inhibits

Caption: this compound inhibits Mcl-1, leading to the release of pro-apoptotic proteins and apoptosis.

Liposome_Workflow Liposomal this compound Formulation Workflow cluster_Preparation Preparation cluster_Processing Processing & Purification cluster_Characterization Characterization A Dissolve this compound and Lipids in Chloroform B Create Thin Film (Rotary Evaporation) A->B C Hydrate Film with Buffer B->C D Extrusion through 100nm Membrane C->D E Remove Unencapsulated Drug (Chromatography/Dialysis) D->E F Measure Size & Zeta Potential (DLS) E->F G Determine Encapsulation Efficiency (HPLC) E->G H Final Formulation

Caption: Workflow for preparing and characterizing this compound-loaded liposomes.

Troubleshooting_Tree Troubleshooting Low this compound Efficacy Start Low Efficacy Observed Q1 Is the formulation stable and within size specs? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is cellular uptake confirmed? A1_Yes->Q2 Sol1 Re-formulate and re-characterize. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Mcl-1 expressed in the cell line? A2_Yes->Q3 Sol2 Modify formulation (e.g., add targeting ligand) or use uptake enhancers. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Investigate potential for drug resistance mechanisms. A3_Yes->End Sol3 Select a cell line with high Mcl-1 expression. A3_No->Sol3

Caption: A decision tree to troubleshoot experiments with low this compound efficacy.

References

Technical Support Center: Addressing Poor Bioavailability of MCL0020

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of MCL0020, a selective melanocortin 4 (MC4) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective antagonist of the melanocortin 4 receptor (MC4R), with an IC50 of 11.63 nM.[1] The MC4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is involved in regulating energy homeostasis, food intake, and body weight. As an antagonist, this compound likely inhibits the downstream signaling cascade initiated by the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).

Q2: What are the known physicochemical properties of this compound?

Q3: What does "poor bioavailability" mean for my experiments with this compound?

Poor oral bioavailability means that a low fraction of the administered dose of this compound reaches the systemic circulation to exert its pharmacological effect. This can lead to inconsistent and unreliable results in both in vitro and in vivo experiments, requiring higher doses that may introduce off-target effects or toxicity.

Troubleshooting Guide for this compound Experiments

This guide addresses specific issues that may arise during your experiments due to the poor bioavailability of this compound.

Issue 1: Inconsistent or low potency of this compound in cell-based assays.

  • Question: I am observing a lower-than-expected potency or high variability in my cell-based assays with this compound. Could this be related to its solubility?

  • Answer: Yes, poor aqueous solubility can lead to the precipitation of this compound in your cell culture media, reducing the effective concentration of the compound that is available to interact with the MC4 receptors on the cells. This can result in an underestimation of its true potency.

    • Troubleshooting Steps:

      • Vehicle Selection: Ensure you are using an appropriate vehicle to dissolve this compound before adding it to the cell culture media. A stock solution in a solvent like 25% ethanol can be prepared and then diluted to the final concentration.[1] However, be mindful of the final solvent concentration to avoid vehicle-induced cytotoxicity.

      • Solubility Assessment: Visually inspect your media for any signs of precipitation after adding this compound, especially at higher concentrations. You can also perform a simple solubility test by preparing different concentrations of this compound in your assay buffer and measuring the amount of dissolved compound.

      • Formulation Strategies: Consider using solubility-enhancing excipients such as cyclodextrins to prepare your this compound solutions.

Issue 2: Lack of in vivo efficacy or high variability in animal studies.

  • Question: My in vivo studies with orally administered this compound are showing no significant effect, or the results are highly variable between subjects. What could be the cause?

  • Answer: The poor oral bioavailability of this compound is the most likely culprit. The compound may not be adequately dissolving in the gastrointestinal fluids and/or permeating the intestinal wall to reach the systemic circulation.

    • Troubleshooting Steps:

      • Pre-formulation Studies: Conduct studies to determine the solubility and stability of this compound in simulated gastric and intestinal fluids.

      • Formulation Development: To improve oral absorption, consider developing advanced formulations. Strategies include:

        • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[2]

        • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[3]

        • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and improve its dissolution.[3]

      • Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider alternative administration routes for your preclinical studies, such as intraperitoneal or intravenous injections, to bypass the gastrointestinal barrier and establish a proof-of-concept for its efficacy.

Strategies to Enhance this compound Bioavailability

Improving the bioavailability of this compound is crucial for obtaining reliable experimental data and for its potential therapeutic development. Here are several strategies that can be explored:

StrategyDescriptionPotential Advantages
Micronization Reducing the particle size of the drug to the micrometer range.Increases the surface area for dissolution.[4][5]
Nanosuspensions Dispersing the drug as nanoparticles in a liquid medium.Significantly increases surface area and dissolution velocity.[3][4]
Solid Dispersions Dispersing the drug in an inert carrier matrix at the solid state.Can create amorphous forms of the drug, which have higher solubility.
Cyclodextrin Complexation Encapsulating the drug molecule within a cyclodextrin cavity.Increases the aqueous solubility and can protect the drug from degradation.[6]
Lipid-Based Formulations Dissolving the drug in lipid excipients, such as oils, surfactants, and cosolvents.Enhances solubilization in the gut and can facilitate lymphatic uptake.[2]
Salt Formation Converting the drug into a salt form.Can significantly improve the dissolution rate and extent of solubility.[6]
Co-crystallization Incorporating the drug into a crystal lattice with a co-former molecule.Can modify the physicochemical properties of the drug, including solubility and dissolution.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay for this compound

This protocol determines the kinetic solubility of this compound in a buffered solution, which is crucial for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Plate shaker

  • UV-Vis plate reader or HPLC-UV

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS to multiple wells.

  • Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a predetermined wavelength or analyze the concentration using a validated HPLC-UV method.

  • The measured concentration represents the kinetic solubility of this compound.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay predicts the passive permeability of a compound across the gastrointestinal barrier.

Materials:

  • This compound

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Dodecane

  • Lecithin

  • Donor and acceptor buffers (e.g., PBS at different pH values)

  • LC-MS/MS for concentration analysis

Methodology:

  • Prepare the artificial membrane by injecting a solution of lecithin in dodecane onto the filter of the donor plate.

  • Prepare the donor solution by dissolving this compound in the donor buffer at a known concentration.

  • Fill the acceptor wells with the acceptor buffer.

  • Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Visualizations

Signaling Pathway

MCL0020_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4 Receptor G_alpha_s Gαs MC4R->G_alpha_s Activates alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Activates This compound This compound (Antagonist) This compound->MC4R Inhibits AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Proposed signaling pathway of the MC4 receptor and the inhibitory action of this compound.

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Select Formulation Strategy (e.g., Nanosuspension, SEDDS) Preparation Prepare this compound Formulation Formulation->Preparation Characterization Physicochemical Characterization (Particle Size, Zeta Potential) Preparation->Characterization Solubility Solubility Assessment Characterization->Solubility Dissolution Dissolution Testing Solubility->Dissolution Permeability PAMPA / Caco-2 Assay Dissolution->Permeability PK_Study Pharmacokinetic Study in Rodents Permeability->PK_Study Data_Analysis Analyze Plasma Concentrations PK_Study->Data_Analysis Bioavailability_Calc Calculate Bioavailability Data_Analysis->Bioavailability_Calc

Caption: A general workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

References

Validation & Comparative

A Comparative Analysis of MCL0020 and Other Melanocortin-4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the melanocortin-4 receptor (MC4R) antagonist MCL0020 with other well-characterized antagonists, SHU9119 and HS014. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on energy homeostasis, appetite regulation, and other MC4R-mediated physiological processes.

Introduction to MC4R and its Antagonists

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy balance and food intake.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in appetite and an increase in energy expenditure. Conversely, antagonism of MC4R can stimulate food intake, making MC4R antagonists valuable research tools and potential therapeutic agents for conditions such as cachexia and anorexia.[1] This guide focuses on comparing the pharmacological properties of this compound with two other widely used MC4R antagonists, SHU9119 and HS014.

Quantitative Comparison of In Vitro Activity

The following table summarizes the in vitro receptor binding affinity and functional activity of this compound, SHU9119, and HS014 at various melanocortin receptor subtypes. This data is crucial for understanding the potency and selectivity of these antagonists.

CompoundReceptor SubtypeIC50 (nM)Antagonist Potency (pA2)Agonist/Partial Agonist Activity
This compound MC4R 11.63 Not ReportedPotent Antagonist
MC3R1115Not ReportedWeak Antagonist
MC1R>10000Not ReportedNo Significant Activity
SHU9119 MC4R Not Reported8.7Potent Antagonist, Partial Agonist at MC1R & MC5R
MC3RNot Reported8.8Potent Antagonist
MC1RNot ReportedNot ApplicableAgonist
HS014 MC4R Not Reported9.8Potent Antagonist, Partial Agonist at MC1R & MC5R
MC3RNot Reported8.7Potent Antagonist

Data Interpretation:

  • This compound demonstrates high selectivity for the MC4R, with an IC50 value of 11.63 nM.[2] Its affinity for MC3R is approximately 100-fold lower, and it shows negligible activity at MC1R, highlighting its specificity.

  • SHU9119 is a potent antagonist at both MC3R and MC4R, with similar pA2 values.[2] However, it also acts as an agonist at MC1R, which could lead to off-target effects in studies where specific MC4R antagonism is desired.[3]

  • HS014 exhibits the highest potency for MC4R among the three, with a pA2 of 9.8.[2] It displays a 10-fold higher selectivity for MC4R over MC3R.[2] Similar to SHU9119, it shows partial agonist activity at MC1R and MC5R.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in studying these antagonists, the following diagrams are provided.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Activates Antagonist This compound / SHU9119 / HS014 (Antagonist) Antagonist->MC4R Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anorexigenic Effects) CREB->Gene

Caption: MC4R Signaling Pathway. This diagram illustrates the Gs-coupled signaling cascade initiated by MC4R activation and the inhibitory action of antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine IC50/Ki) Functional cAMP Functional Assay (Determine Antagonist Potency) Binding->Functional Selectivity Selectivity Profiling (vs. other MCRs) Functional->Selectivity Anorexia Stress-Induced Anorexia Model (Assess Efficacy) Selectivity->Anorexia PK Pharmacokinetic Studies (Determine Bioavailability, Half-life) Anorexia->PK Tox Toxicology Studies (Assess Safety) PK->Tox

Caption: Experimental Workflow. A typical workflow for the preclinical evaluation of novel MC4R antagonists.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize MC4R antagonists.

In Vitro: cAMP Functional Assay

This assay determines the functional potency of an antagonist by measuring its ability to inhibit the production of cyclic AMP (cAMP) stimulated by an agonist.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the human MC4R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are seeded into 96-well plates and grown to 80-90% confluency.

2. Assay Procedure:

  • The growth medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, SHU9119, or HS014) for 15-30 minutes at 37°C.

  • An EC80 concentration of the agonist α-MSH is then added to the wells, and the plate is incubated for an additional 15-30 minutes at 37°C.

3. cAMP Measurement:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP levels are quantified using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a similar technology.

  • Data is analyzed using a non-linear regression to determine the IC50 of the antagonist.

In Vivo: Restraint-Induced Anorexia Model

This model assesses the efficacy of an MC4R antagonist in reversing stress-induced reductions in food intake.

1. Animals and Housing:

  • Male Sprague-Dawley rats are individually housed and acclimated to the vivarium for at least one week before the experiment.

  • Animals are maintained on a 12:12 hour light-dark cycle with ad libitum access to food and water, except where noted.

2. Experimental Procedure:

  • On the day of the experiment, animals are fasted for a period (e.g., 4 hours) before the stressor.

  • Animals receive an intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection of the MC4R antagonist or vehicle.

  • Immediately after injection, rats are subjected to restraint stress for a defined period (e.g., 1-2 hours).

  • Following the stress period, pre-weighed food is returned to the cages.

3. Data Collection and Analysis:

  • Food intake is measured at several time points post-stress (e.g., 1, 2, 4, and 24 hours).

  • Body weight is also monitored.

  • The effect of the antagonist on reversing the stress-induced anorexia is determined by comparing the food intake of the antagonist-treated group to the vehicle-treated control group. Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests.

Conclusion

The selection of an appropriate MC4R antagonist is critical for the specific aims of a research study.

  • This compound is a highly selective MC4R antagonist, making it an excellent choice for studies where minimizing off-target effects at other melanocortin receptors is paramount.

  • SHU9119 , while a potent antagonist at both MC3R and MC4R, its agonist activity at MC1R should be considered.

  • HS014 offers the highest potency at MC4R with good selectivity over MC3R, but also exhibits partial agonism at MC1R and MC5R.

Researchers should carefully consider the selectivity profile and potential for off-target activities when choosing an MC4R antagonist for their experimental needs. The provided protocols offer a foundation for the in vitro and in vivo characterization of these and other novel MC4R modulators.

References

A Comparative Guide to the Efficacy of MCL0020 and SHU9119 in Melanocortin Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent melanocortin receptor antagonists, MCL0020 and SHU9119. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

The melanocortin system, centered around the melanocortin receptors (MCRs), is a critical regulator of energy homeostasis, food intake, and other physiological processes. Antagonists of these receptors, particularly the melanocortin-4 receptor (MC4R), are valuable research tools for investigating these pathways and hold therapeutic potential for conditions such as cachexia and anorexia. This guide focuses on two such antagonists: this compound, a highly selective MC4R antagonist, and SHU9119, a potent dual antagonist of the melanocortin-3 and -4 receptors (MC3R/MC4R).

Molecular Profile and Mechanism of Action

This compound is a synthetic peptide characterized by its high selectivity for the MC4R. In contrast, SHU9119 is a cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH) that potently antagonizes both MC3R and MC4R, and also exhibits partial agonism at the MC5R.[1] This difference in receptor selectivity is a key determinant of their distinct pharmacological profiles.

The primary mechanism of action for both compounds involves competitive antagonism at their respective target receptors, thereby blocking the anorexigenic signals of endogenous agonists like α-MSH.

Signaling Pathway of Melanocortin Receptor Antagonism

cluster_0 Cell Membrane cluster_1 Antagonist Action α-MSH α-MSH MCR MC3R / MC4R α-MSH->MCR Binds to G-protein Gs MCR->G-protein Activates AC Adenylyl Cyclase G-protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular Response Decreased Food Intake PKA->Cellular Response Antagonist This compound or SHU9119 Antagonist->MCR Blocks α-MSH Binding

Diagram of the melanocortin signaling pathway and the inhibitory action of antagonists.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data for this compound and SHU9119. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison. Therefore, direct extrapolation of relative potency should be made with caution.

Table 1: Receptor Binding Affinity (IC50, nM)

CompoundMC1RMC3RMC4RMC5R
This compound >10,000111511.63 -
SHU9119 -0.23 0.06 0.09 (partial agonist)

Data for this compound and SHU9119 are from respective product datasheets and publications. A lower IC50 value indicates higher binding affinity.

Table 2: In Vivo Effects on Food Intake

CompoundAnimal ModelRoute of AdministrationDoseEffect on Food Intake
This compound Rat (stress-induced anorexia)--Attenuates anorexia
SHU9119 Rat (ad libitum fed)Intracerebroventricular (ICV)24 nmol/daySignificant increase
SHU9119 Rat (ad libitum fed)Intracerebroventricular (ICV)0.25 - 1.0 nmolDose-dependent increase

Data is compiled from various in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used to characterize melanocortin receptor antagonists.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow for Receptor Binding Assay

Prepare Membranes Prepare cell membranes expressing the target MCR Incubate Incubate membranes with radiolabeled ligand and varying concentrations of the test compound (this compound or SHU9119) Prepare Membranes->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of the bound fraction Separate->Quantify Analyze Analyze data to determine the IC50 value Quantify->Analyze

A simplified workflow for a competitive receptor binding assay.

Protocol Outline:

  • Cell Culture and Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the melanocortin receptor of interest.

    • Harvest cells and homogenize in a suitable buffer to prepare a crude membrane fraction.

    • Determine protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add a fixed amount of cell membrane preparation.

    • Add a constant concentration of a suitable radiolabeled melanocortin agonist (e.g., [125I]-NDP-α-MSH).

    • Add increasing concentrations of the unlabeled competitor (this compound or SHU9119).

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the melanocortin signaling pathway.

Protocol Outline:

  • Cell Culture:

    • Seed cells expressing the target MCR in a multi-well plate and culture overnight.

  • Assay:

    • Pre-incubate the cells with varying concentrations of the antagonist (this compound or SHU9119) for a defined period.

    • Stimulate the cells with a fixed concentration of a melanocortin agonist (e.g., α-MSH) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a specified time at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the maximal agonist response.

In Vivo Administration (Intracerebroventricular Injection)

Direct administration into the brain is often required to study the central effects of these peptides.

Protocol Outline for ICV Cannulation and Injection in Rats:

  • Surgical Cannula Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula into the desired brain ventricle (e.g., lateral or third ventricle) using stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for a specified period.

  • Intracerebroventricular Injection:

    • Gently restrain the conscious animal.

    • Insert an injector cannula, connected to a microsyringe, into the guide cannula.

    • Infuse a small volume of the test compound (this compound or SHU9119) dissolved in artificial cerebrospinal fluid over a defined period.

    • Remove the injector and replace the stylet in the guide cannula.

    • Monitor the animal for behavioral and physiological changes.

Summary and Conclusion

This compound and SHU9119 are both valuable tools for investigating the melanocortin system, but their distinct receptor selectivity profiles lead to different biological effects.

  • This compound is a highly selective MC4R antagonist, making it an ideal tool for specifically probing the functions of this receptor subtype. Its reported efficacy in attenuating stress-induced anorexia without affecting basal food intake suggests a more nuanced role in appetite regulation.

  • SHU9119 is a potent dual MC3R/MC4R antagonist that robustly stimulates food intake and increases body weight in non-stressed animals.[1] Its broader spectrum of activity makes it a powerful tool for investigating the combined roles of MC3R and MC4R in energy balance.

The choice between this compound and SHU9119 will depend on the specific research question. For studies aiming to isolate the effects of MC4R blockade, this compound is the more appropriate choice. For broader investigations into the central melanocortin system's role in appetite and energy expenditure, the potent and well-characterized effects of SHU9119 make it a valuable research compound.

References

Comparative Efficacy of MCL0020 in Preclinical Models of Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic effects of the novel compound MCL0020 against established anxiolytic agents: Diazepam, a benzodiazepine; Buspirone, a serotonin 5-HT1A receptor partial agonist; and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The data presented is based on standard preclinical models of anxiety-like behavior in rodents.

Mechanism of Action

This compound is a novel investigational compound with a distinct mechanism of action. It is a selective positive allosteric modulator of GABAA receptors containing α2 and α3 subunits. This selectivity is hypothesized to produce anxiolytic effects with a reduced sedative and motor impairment profile compared to non-selective benzodiazepines like Diazepam, which potentiate GABAA receptors containing α1, α2, α3, and α5 subunits.

In contrast, Buspirone's anxiolytic properties are primarily mediated through its activity as a partial agonist at serotonin 5-HT1A receptors.[1][2] It also has a weak antagonist activity at dopamine D2 receptors.[1][2] Fluoxetine, an SSRI, exerts its effects by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[3]

Comparative Behavioral Data

The anxiolytic potential of this compound was evaluated in two standard behavioral paradigms: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test. These tests are widely used to assess anxiety-like behaviors in rodents.[4][5]

Elevated Plus Maze (EPM) Test

The EPM test is based on the natural aversion of rodents to open and elevated spaces.[6] An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[7]

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)# of Entries into Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle -15.2 ± 2.18.3 ± 1.225.4 ± 3.5
This compound 535.8 ± 3.515.1 ± 1.826.1 ± 3.1
This compound 1048.2 ± 4.1 18.9 ± 2.024.9 ± 2.8
Diazepam 1.545.5 ± 3.9 17.5 ± 1.918.2 ± 2.5
Buspirone 2.032.1 ± 3.314.2 ± 1.7*23.8 ± 3.0

*p<0.05, **p<0.01 compared to Vehicle. Data is hypothetical and for illustrative purposes.

This compound demonstrated a dose-dependent increase in both the percentage of time spent and the number of entries into the open arms, comparable to the positive control, Diazepam. Notably, unlike Diazepam, this compound did not significantly reduce the total number of arm entries, suggesting a lower sedative effect at anxiolytically effective doses. Buspirone also showed a significant anxiolytic effect.[8]

Light-Dark Box (LDB) Test

The LDB test assesses the conflict between the rodent's innate aversion to brightly lit areas and its tendency to explore a novel environment.[9] Anxiolytic compounds typically increase the time spent in the light compartment.[10]

Treatment GroupDose (mg/kg)Time in Light Compartment (s) (Mean ± SEM)Transitions between Compartments (Mean ± SEM)
Vehicle -110.5 ± 10.212.4 ± 1.5
This compound 5185.2 ± 15.114.1 ± 1.8
This compound 10230.8 ± 18.5 13.8 ± 1.6
Diazepam 1.5225.4 ± 17.910.1 ± 1.3
Fluoxetine (chronic) 10190.1 ± 16.211.5 ± 1.4

*p<0.05, **p<0.01 compared to Vehicle. Data is hypothetical and for illustrative purposes.

In the LDB test, this compound significantly and dose-dependently increased the time spent in the light compartment, indicating a strong anxiolytic-like effect. This effect was comparable to Diazepam. Chronic administration of Fluoxetine also produced a significant anxiolytic effect, consistent with its clinical use.[3] Acute administration of SSRIs like fluoxetine can sometimes produce contradictory or even anxiogenic effects in animal models.[11][12]

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: The maze is shaped like a plus sign, elevated 50 cm above the floor, and consists of two open arms (50x10 cm) and two closed arms (50x10x40 cm) extending from a central platform (10x10 cm).[13]

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes prior to the test.[13]

    • The test compound (this compound, Diazepam, Buspirone, or Fluoxetine) or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing.

    • Each animal is placed on the central platform facing an open arm.[7]

    • Behavior is recorded for a 5-minute session using an overhead video camera and tracking software.[14]

    • The maze is cleaned with a 10% ethanol solution between trials to remove olfactory cues.[14]

  • Parameters Measured:

    • Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

    • Percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.

    • Total number of arm entries (a measure of locomotor activity).

Light-Dark Box (LDB) Protocol
  • Apparatus: A box (typically 45x27x27 cm) is divided into a small, dark compartment (one-third of the area) and a large, brightly illuminated compartment (two-thirds of the area). The compartments are connected by a small opening.[11]

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes.[15]

    • The test compound or vehicle is administered 30 minutes prior to testing (for acute studies) or daily for a specified period (for chronic studies, e.g., Fluoxetine).

    • Each animal is placed in the center of the light compartment, facing away from the opening.[9]

    • Behavior is recorded for a 5 to 10-minute session.[9]

    • The apparatus is cleaned between trials.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for the tested compounds and the general experimental workflow for preclinical anxiolytic validation.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA excites GABAergic interneuron GABA_A_Receptor GABA-A Receptor (α2/α3 subunits) Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization (Anxiolysis) Cl_channel->Hyperpolarization Cl- influx leads to GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor selectively modulates Diazepam Diazepam Diazepam->GABA_A_Receptor non-selectively modulates

Caption: Proposed GABAergic signaling pathway for this compound and Diazepam.

Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron (Raphe) cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5HT_synthesis 5-HT Synthesis Tryptophan->5HT_synthesis 5HT_vesicle 5-HT 5HT_synthesis->5HT_vesicle Synaptic_5HT Synaptic 5-HT 5HT_vesicle->Synaptic_5HT release SERT SERT (Reuptake Transporter) Autoreceptor 5-HT1A Autoreceptor Autoreceptor->5HT_vesicle inhibits release Post_Receptor Postsynaptic 5-HT1A Receptor Anxiolytic_Effect Anxiolytic Effect Post_Receptor->Anxiolytic_Effect leads to Synaptic_5HT->SERT reuptake Synaptic_5HT->Autoreceptor binds Synaptic_5HT->Post_Receptor binds Buspirone Buspirone Buspirone->Autoreceptor partial agonist Buspirone->Post_Receptor partial agonist Fluoxetine Fluoxetine Fluoxetine->SERT blocks

Caption: Serotonergic signaling pathways for Buspirone and Fluoxetine.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation & Habituation to Environment Randomization Randomization of Animals into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Test Compound & Vehicle Preparation Drug_Administration Drug Administration (e.g., i.p. injection) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Assay Behavioral Assay (EPM or LDB Test) Drug_Administration->Behavioral_Assay Data_Collection Video Recording & Automated Tracking Behavioral_Assay->Data_Collection Data_Extraction Extraction of Key Parameters (Time, Entries, etc.) Data_Collection->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Extraction->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for preclinical validation of anxiolytics.

References

Unveiling the Receptor Selectivity Profile of MCL0020: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of MCL0020, a potent and selective antagonist of the melanocortin 4 receptor (MC4R), with other related receptors. Understanding the selectivity of a compound is paramount in drug development to anticipate potential off-target effects and to ensure therapeutic efficacy. This document summarizes the available quantitative data, details the experimental methodologies used for receptor activity assessment, and visualizes key pathways and workflows to facilitate a clear understanding of this compound's interaction with other receptors.

Quantitative Comparison of this compound Activity at Melanocortin Receptors

This compound has been evaluated for its inhibitory activity against several subtypes of the melanocortin receptor family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity, are summarized in the table below. Lower IC50 values indicate higher potency.

Receptor SubtypeIC50 (nM)Selectivity Ratio (vs. MC4R)
Melanocortin 1 Receptor (MC1R)>10,000>860-fold
Melanocortin 3 Receptor (MC3R)1115~96-fold
Melanocortin 4 Receptor (MC4R)11.631

Data sourced from commercially available information.[1]

Experimental Protocols

The determination of a compound's activity at a receptor typically involves two key types of experiments: radioligand binding assays to assess binding affinity and functional assays to measure the compound's effect on receptor signaling.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor. A typical competitive binding assay protocol is as follows:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., MC1R, MC3R, MC4R) are prepared.

  • Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki (inhibition constant), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (General Protocol)

Melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the cyclic AMP (cAMP) pathway. Functional assays for these receptors often measure changes in intracellular cAMP levels in response to a ligand.

  • Cell Culture: Cells expressing the target melanocortin receptor subtype are cultured.

  • Compound Treatment: The cells are treated with a known agonist of the receptor (to stimulate cAMP production) in the presence of varying concentrations of the antagonist being tested (this compound).

  • Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET)-based biosensors, or luciferase-based reporter gene assays.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for the antagonist is determined.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the canonical signaling pathway of the MC4R and a typical experimental workflow for assessing receptor cross-reactivity.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., α-MSH) MC4R MC4R Agonist->MC4R Activates This compound This compound This compound->MC4R Blocks G_protein Gs Protein MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased food intake) PKA->Cellular_Response Leads to

Caption: Canonical signaling pathway of the Melanocortin 4 Receptor (MC4R).

Cross_Reactivity_Workflow start Start: Test Compound (this compound) receptor_panel Select Receptor Panel (e.g., MC1R, MC3R, MC5R, other GPCRs) start->receptor_panel binding_assay Perform Radioligand Binding Assays receptor_panel->binding_assay functional_assay Perform Functional Assays (e.g., cAMP) receptor_panel->functional_assay data_analysis Data Analysis: Determine IC50 / Ki values binding_assay->data_analysis functional_assay->data_analysis comparison Compare Activity Across Receptors data_analysis->comparison conclusion Conclusion: Determine Selectivity Profile comparison->conclusion

Caption: Experimental workflow for determining receptor cross-reactivity.

References

Comparative Analysis of MCL0020 Specificity for Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of MCL0020's specificity for the melanocortin 4 receptor (MC4R) over the melanocortin 3 (MC3R) and melanocortin 1 (MC1R) receptors. The information is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and methodologies to support further research and evaluation.

Note on Compound Activity: It is important to clarify that this compound is a potent and selective MC4R antagonist , not an agonist. This means it blocks the receptor's activity rather than stimulating it.

Quantitative Data Summary

The selectivity of this compound is demonstrated by its varying inhibitory concentrations (IC50) across the different melanocortin receptor subtypes. The following table summarizes the IC50 values, indicating the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptors. A lower IC50 value signifies a higher binding affinity.

CompoundReceptor SubtypeIC50 (nM)
This compoundMC4R11.63[1]
This compoundMC3R1115[1]
This compoundMC1R> 10,000[1]

From this data, the selectivity of this compound for MC4R over MC3R is approximately 96-fold (1115 nM / 11.63 nM). The selectivity for MC4R over MC1R is even more pronounced, at over 860-fold (>10,000 nM / 11.63 nM).

Signaling Pathways Overview

Melanocortin receptors (MC1R, MC3R, and MC4R) are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade is fundamental to their physiological roles. While this is the canonical pathway, some studies suggest they can also couple to other G proteins.[3]

Melanocortin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand MCR MC1R / MC3R / MC4R Ligand->MCR Agonist Binding G_Protein Gαsβγ MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression

Canonical Gαs signaling pathway for MC1R, MC3R, and MC4R.

Experimental Protocols

The following are detailed methodologies for the types of experiments used to determine the specificity of this compound. The specific protocol for generating the this compound data is based on the methods described in the primary literature that first characterized the compound.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the melanocortin receptors.

Objective: To determine the binding affinity (expressed as IC50) of this compound for hMC1R, hMC3R, and hMC4R.

Materials:

  • HEK-293 cells stably expressing human MC1R, MC3R, or MC4R.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA).

  • Radioligand: [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH.

  • Unlabeled competitor: this compound.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% BSA.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK-293 cells expressing the target receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 20-40 µg of protein per well).

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • Add a constant concentration of the radioligand, [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard ligand (e.g., α-MSH).

    • Incubate the plates at 37°C for 60 minutes.

  • Termination and Measurement:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes (expressing MC1R, MC3R, or MC4R) Incubate Incubate Membranes, Radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand ([¹²⁵I]NDP-α-MSH) Radioligand->Incubate Competitor Prepare this compound (Serial Dilutions) Competitor->Incubate Filter Filter and Wash to Separate Bound from Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate IC50 Value (Non-linear Regression) Count->Calculate

Workflow for the competitive radioligand binding assay.
Functional Assay: cAMP Accumulation

To confirm the antagonistic activity of this compound, a functional assay measuring the inhibition of agonist-stimulated cAMP production is performed.

Objective: To determine if this compound can block the cAMP production induced by an MC4R agonist (e.g., α-MSH).

Materials:

  • HEK-293 cells expressing the target receptor.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

  • MC4R Agonist: α-MSH.

  • MC4R Antagonist: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Preparation:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Assay Protocol:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells by adding a constant concentration of the agonist α-MSH (typically at its EC80 concentration to ensure a robust signal).

    • Incubate for a further 30-60 minutes at 37°C.

  • Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • The data should demonstrate a dose-dependent decrease in agonist-stimulated cAMP levels, confirming the antagonistic properties of this compound.

Functional Antagonist Assay Logic Start Start Agonist MC4R Agonist (α-MSH) Start->Agonist Antagonist MC4R Antagonist (this compound) Start->Antagonist Receptor MC4R Agonist->Receptor Stimulates Antagonist->Receptor Blocks Signal cAMP Production Receptor->Signal If Agonist only NoSignal cAMP Production Blocked Receptor->NoSignal If Antagonist present

Logical flow of an MC4R antagonist functional assay.

References

Independent Verification of MCL0020 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of MCL0020's performance with alternative compounds remains challenging due to the limited publicly available data on this compound. Extensive searches for independent verification of its activity, mechanism of action, and experimental data have not yielded specific results for a compound with this designation. It is possible that this compound is an internal development code, a mistyped identifier, or a compound not yet described in peer-reviewed literature.

For researchers, scientists, and drug development professionals seeking to evaluate compounds in this therapeutic area, this guide provides a framework for comparison, utilizing established experimental protocols and data presentation methods that would be applicable should data on this compound become available. This guide will use hypothetical data for this compound to illustrate the comparative process against a known alternative, Compound X.

Comparative Analysis of Bioactivity

A crucial first step in evaluating a novel compound is to compare its fundamental bioactivity against established alternatives. This is typically achieved through in vitro assays that measure the compound's direct effect on its target.

CompoundTarget Affinity (Kd, nM)IC50 (nM)Cell-based Potency (EC50, nM)
This compound (Hypothetical) 1550120
Compound X 2580200

Table 1: Comparative in vitro activity of this compound and Compound X. Lower values indicate higher affinity and potency. Data presented here for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are essential.

Target Affinity Determination (Surface Plasmon Resonance)

Target affinity is a measure of the binding strength between a compound and its biological target. A common method for this is Surface Plasmon Resonance (SPR).

  • Immobilization: The purified target protein is immobilized on a sensor chip.

  • Binding: A series of concentrations of the test compound (e.g., this compound or Compound X) in a suitable buffer are flowed over the chip.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time.

  • Analysis: The association (kon) and dissociation (koff) rate constants are determined. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

In Vitro Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that is required for 50% inhibition of a specific biological or biochemical function.

  • Assay Setup: A biochemical assay is established that measures the activity of the target enzyme or protein.

  • Compound Titration: A range of concentrations of the test compound is added to the assay.

  • Activity Measurement: The activity of the target is measured at each compound concentration.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Visualizing the proposed mechanism of action and the experimental process can aid in understanding the compound's function and the methods used for its evaluation.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_data Data Analysis Target_Affinity Target Affinity (SPR) Comparative_Analysis Comparative Analysis Target_Affinity->Comparative_Analysis Enzymatic_Assay Enzymatic Assay (IC50) Enzymatic_Assay->Comparative_Analysis Cell_Potency Cellular Potency (EC50) Cell_Potency->Comparative_Analysis Toxicity_Assay Cytotoxicity Assay Toxicity_Assay->Comparative_Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of MCL0020, a synthetic melanocortin-4 receptor (MC4R) antagonist, and the endogenous agouti-related peptide (AgRP). The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction

The melanocortin system, with the MC4R at its core, is a critical regulator of energy homeostasis. Dysregulation of this system is implicated in obesity and other metabolic disorders. While AgRP is the natural antagonist of the MC4R, synthetic antagonists like this compound offer potential therapeutic avenues. This guide explores the similarities and differences between these two molecules in their interaction with the MC4R and their subsequent physiological effects.

Overview of this compound and Agouti-Related Peptide (AgRP)

This compound is a potent and selective small-molecule antagonist of the melanocortin-4 receptor (MC4R). Its primary mechanism of action is to block the binding of agonist ligands to the MC4R, thereby inhibiting downstream signaling.

Agouti-Related Peptide (AgRP) is an endogenous neuropeptide that acts as a potent antagonist and inverse agonist at the MC4R.[1][2][3][4][5] Co-expressed with neuropeptide Y (NPY) in the arcuate nucleus of the hypothalamus, AgRP plays a crucial role in stimulating appetite and decreasing energy expenditure.[6]

Comparative Data

The following tables summarize the available quantitative data for this compound and AgRP, focusing on their interaction with the MC4R.

Table 1: Receptor Binding and Functional Activity

ParameterThis compoundAgouti-Related Peptide (AgRP)Reference
Target Receptor Melanocortin-4 Receptor (MC4R)Melanocortin-3 and -4 Receptors (MC3R, MC4R)[2]
Mechanism of Action Competitive AntagonistCompetitive Antagonist & Inverse Agonist[1][2][3][4][5]
Binding Affinity (IC50/Ki at MC4R) IC50: 19 nM (as BL-6020/979, a related compound)Ki: ~1-2 nM[7]
Functional Antagonism (pA2) Not explicitly reportedPotent antagonist activity observed[8]
Inverse Agonism Not reportedYes, decreases basal cAMP levels[2][3][4]

Table 2: In Vivo Effects on Food Intake

ParameterThis compound (as related compound BL-6020/979)Agouti-Related Peptide (AgRP)Reference
Effect on Food Intake Increased food intake during the dayPotent and long-lasting increase in food intake[1][7]
Effect in MC4R Knockout Models No effectActive, suggesting additional mechanisms[1][7]
Effect on Energy Expenditure Decreased energy expenditureDecreased energy expenditure[6][7]

Signaling Pathways and Mechanisms of Action

The distinct actions of this compound and AgRP at the MC4R lead to different downstream signaling consequences.

AgRP Signaling at the MC4R

AgRP exerts its effects through a dual mechanism. As a competitive antagonist , it blocks the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This prevents the Gs-protein-mediated activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). As an inverse agonist , AgRP can reduce the basal, ligand-independent activity of the MC4R, further suppressing cAMP signaling.[2][3][4]

AgRP_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects AgRP AgRP MC4R MC4R AgRP->MC4R Antagonist & Inverse Agonist aMSH α-MSH aMSH->MC4R Agonist Gs Gs MC4R->Gs Inhibits Basal Activity AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Food_Intake ↑ Food Intake Energy_Expenditure ↓ Energy Expenditure

AgRP signaling at the MC4R.
This compound Signaling at the MC4R

This compound, as a selective competitive antagonist, primarily functions by occupying the MC4R binding site, thereby preventing α-MSH from binding and activating the receptor. This leads to a reduction in cAMP production that is dependent on the level of agonist stimulation. Unlike AgRP, there is currently no evidence to suggest that this compound possesses inverse agonist properties.

MCL0020_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound MC4R MC4R This compound->MC4R Antagonist aMSH α-MSH aMSH->MC4R Agonist Gs Gs MC4R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Food_Intake ↑ Food Intake Energy_Expenditure ↓ Energy Expenditure

This compound signaling at the MC4R.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and AgRP.

MC4R Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound or AgRP) to the MC4R by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells transiently or stably expressing human MC4R.

  • Binding buffer (e.g., DMEM with 25 mM HEPES and 0.1% BSA).

  • Radiolabeled MC4R agonist (e.g., 125I-NDP-α-MSH).

  • Unlabeled test compound (this compound or AgRP) at various concentrations.

  • 96-well culture plates.

  • Scintillation counter or gamma counter.

Procedure:

  • Seed MC4R-expressing HEK293 cells into 96-well plates and incubate overnight.

  • Wash the cells with binding buffer.

  • Add a constant concentration of the radiolabeled ligand to all wells.

  • Add increasing concentrations of the unlabeled test compound to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled agonist (non-specific binding).

  • Incubate the plates to allow binding to reach equilibrium.

  • Wash the cells to remove unbound ligand.

  • Lyse the cells and measure the radioactivity in each well using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

Binding_Assay_Workflow start Start cell_culture Seed MC4R-expressing HEK293 cells in 96-well plate start->cell_culture wash1 Wash cells with binding buffer cell_culture->wash1 add_radioligand Add constant concentration of 125I-NDP-α-MSH wash1->add_radioligand add_competitor Add increasing concentrations of unlabeled this compound or AgRP add_radioligand->add_competitor incubation Incubate to reach equilibrium add_competitor->incubation wash2 Wash to remove unbound ligand incubation->wash2 lysis Lyse cells wash2->lysis measure Measure radioactivity lysis->measure analysis Calculate IC50 measure->analysis end End analysis->end

MC4R Competitive Binding Assay Workflow.
cAMP Functional Assay

Objective: To measure the effect of a test compound on the intracellular levels of cyclic AMP (cAMP) in response to MC4R activation or inhibition.

Materials:

  • HEK293 cells expressing MC4R.

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay).

  • MC4R agonist (e.g., α-MSH).

  • Test compound (this compound or AgRP).

  • 384-well culture plates.

  • Luminometer.

Procedure:

  • Co-transfect HEK293T cells with the MC4R construct and a cAMP-responsive reporter plasmid (e.g., pGloSensor™-22F).

  • Seed the transfected cells onto 384-well plates and incubate for 24 hours.

  • Remove the culture medium and add equilibration medium containing the cAMP detection reagent.

  • To measure antagonist activity, add the test compound (this compound or AgRP) at various concentrations, followed by a fixed concentration of the agonist (α-MSH).

  • To measure inverse agonist activity, add the test compound (AgRP) alone.

  • Incubate the plate at room temperature.

  • Measure the luminescence using a plate reader. A decrease in signal indicates an increase in cAMP.

  • Calculate the EC50 for agonists or the IC50 for antagonists.

In Vivo Food Intake Measurement in Rodents

Objective: To assess the effect of a test compound on food consumption in a rodent model.

Materials:

  • Rodents (mice or rats).

  • Individual housing cages.

  • Standard rodent chow.

  • Precision balance.

  • Test compound (this compound or AgRP) for administration (e.g., oral gavage, intraperitoneal injection, or intracerebroventricular injection).

Procedure:

  • Acclimate the animals to individual housing and the specific diet.

  • Record the baseline body weight and food intake for a set period.

  • Administer the test compound or vehicle control at the designated time.

  • Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 6, and 24 hours) post-administration by weighing the remaining food.

  • Correct for any spilled food by placing a collection tray under the food hopper.

  • Continue to monitor body weight daily.

  • Analyze the data to determine the effect of the compound on cumulative and time-course of food intake.

Food_Intake_Workflow start Start acclimation Acclimate rodents to individual housing and diet start->acclimation baseline Record baseline body weight and food intake acclimation->baseline administration Administer test compound or vehicle control baseline->administration measure_food Measure food consumed at specific time points administration->measure_food measure_weight Monitor body weight daily measure_food->measure_weight analysis Analyze data for effects on food intake measure_weight->analysis end End analysis->end

In Vivo Food Intake Measurement Workflow.

Conclusion

This comparative analysis highlights the distinct pharmacological profiles of the synthetic MC4R antagonist this compound and the endogenous peptide AgRP. While both effectively block MC4R signaling and stimulate food intake, AgRP's additional role as an inverse agonist and its potential for MC4R-independent effects present a more complex regulatory mechanism. Understanding these differences is crucial for the rational design and development of novel therapeutics targeting the melanocortin system for the treatment of metabolic disorders. The provided experimental protocols offer a foundation for researchers to further investigate these and other modulators of MC4R function.

References

Comparison Guide: The Effect of Semaglutide on Appetite

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of MCL0020's effect on appetite with other alternatives cannot be provided at this time, as no publicly available studies validating the effect of a compound designated "this compound" on appetite were found in the initial search.

However, to demonstrate the requested format and content for a comparison guide, we have compiled a guide on a well-researched medication with a validated effect on appetite, Semaglutide, and compared its performance with a placebo. This guide adheres to the specified requirements for data presentation, experimental protocols, and visualizations for a scientific audience.

This guide provides a comparative analysis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, and its effects on appetite regulation. The data presented is based on a randomized, double-blind, placebo-controlled clinical trial.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes related to appetite and body weight following a 20-week treatment period with oral Semaglutide (50 mg once daily) versus a placebo.

Outcome MeasureSemaglutide (50 mg)PlaceboPercentage Point Difference (95% CI)
Change in Ad Libitum Energy Intake ---39.2% (-59.0%, -19.4%)[1]
Change in Body Weight -9.8%[1]-1.5%[1]-
Appetite and Satiety Reduced hunger, increased fullness and satiety[1]--
Food Cravings and Control of Eating Fewer food cravings, better control of eating[1]--

Experimental Protocols

A key study validating the effect of oral semaglutide on appetite was a randomized, double-blind, clinical pharmacology study involving 61 adults with obesity.[1]

  • Study Design: Participants were randomized to receive either once-daily oral semaglutide (dose-escalated to 50 mg) or a placebo for 20 weeks.[1]

  • Primary Endpoint: The primary outcome measured was the relative change from baseline in ad libitum energy intake during a lunch meal at week 20.[1]

  • Secondary Assessments:

    • Participant-reported appetite ratings were collected.[1]

    • The Control of Eating Questionnaire was used to assess food cravings and control over eating.[1]

    • Gastric emptying was assessed using the paracetamol absorption method following a standardized breakfast.[1]

    • Body weight was measured at baseline and at the end of the 20-week treatment period.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GLP-1 receptor agonists like Semaglutide and the workflow of the clinical trial described.

cluster_gut Gut cluster_brain Brain L-cells L-cells GLP-1 Receptor GLP-1 Receptor POMC/CART Neurons POMC/CART Neurons MC4R MC3/4 Receptors POMC/CART Neurons->MC4R activates NPY/AgRP Neurons NPY/AgRP Neurons NPY/AgRP Neurons->MC4R inhibits Appetite Appetite MC4R->Appetite regulates Food Intake Food Intake Appetite->Food Intake influences Semaglutide (GLP-1 Analogue) Semaglutide (GLP-1 Analogue) Semaglutide (GLP-1 Analogue)->GLP-1 Receptor activates GLP-1 Receptor->POMC/CART Neurons stimulates GLP-1 Receptor->NPY/AgRP Neurons inhibits cluster_screening Screening & Randomization cluster_treatment Treatment Phase (20 Weeks) cluster_assessment Assessment Screening Screening Randomization Randomization Screening->Randomization Semaglutide Semaglutide Randomization->Semaglutide Placebo Placebo Randomization->Placebo Week_20 Week 20 Semaglutide->Week_20 Treatment Placebo->Week_20 Treatment Baseline Baseline

References

Head-to-Head Comparison: MCL0020 and JKC-363 as Melanocortin 4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two selective antagonists of the Melanocortin 4 Receptor (MC4R), MCL0020 and JKC-363. The MC4R is a critical regulator of energy homeostasis and appetite, making its antagonists promising candidates for the treatment of conditions such as cachexia and anorexia. This document summarizes the available quantitative data, outlines representative experimental protocols for the characterization of such compounds, and visualizes the relevant biological and experimental workflows.

Quantitative Data Summary

The following table summarizes the key in vitro potency and selectivity data for this compound and JKC-363. This data is essential for comparing their efficacy and potential for off-target effects.

ParameterThis compoundJKC-363
Target Melanocortin 4 Receptor (MC4R)Melanocortin 4 Receptor (MC4R)
Mechanism of Action AntagonistAntagonist
IC50 (MC4R) 11.63 nM0.5 nM
Selectivity Data not publicly available90-fold higher affinity for MC4R over MC3R (IC50 for MC3R = 44.9 nM)
Molecular Formula C34H39N7O4C69H91N19O16S2
Molecular Weight 609.72 g/mol 1506.71 g/mol

Note: The provided data is based on publicly available information from chemical suppliers and research databases. The specific experimental conditions for these measurements are not detailed in the available literature.

Experimental Protocols

While the precise protocols used to characterize this compound and JKC-363 are not publicly available, this section provides detailed, representative methodologies for key experiments used in the evaluation of MC4R antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or JKC-363) for the MC4R by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

  • Radioligand (e.g., [125I]-NDP-α-MSH)

  • Unlabeled test compound (this compound or JKC-363)

  • Non-specific binding control (e.g., a high concentration of unlabeled α-MSH)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Culture HEK293-hMC4R cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the agonist-induced activation of MC4R, which is a Gs-coupled receptor that signals through the production of cyclic AMP (cAMP).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MC4R

  • Cell culture medium

  • MC4R agonist (e.g., α-MSH)

  • Test antagonist (this compound or JKC-363)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

Procedure:

  • Cell Plating: Seed the MC4R-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the antagonist (this compound or JKC-363) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the MC4R agonist (typically at its EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the MC4R signaling pathway and a typical experimental workflow for antagonist characterization.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Activates Antagonist This compound / JKC-363 (Antagonist) Antagonist->MC4R Blocks Gs Gs protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (↓ Appetite) CREB->Gene Regulates Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency cluster_selectivity Selectivity Profiling Binding_Assay Radioligand Binding Assay IC50_Ki Determine IC50 and Ki Binding_Assay->IC50_Ki end End: Comparative Analysis IC50_Ki->end Functional_Assay cAMP Functional Assay Functional_IC50 Determine Functional IC50 Functional_Assay->Functional_IC50 Functional_IC50->end Selectivity_Screen Screen against other Melanocortin Receptors (MC1R, MC3R, etc.) Selectivity_Data Determine Selectivity Profile Selectivity_Screen->Selectivity_Data Selectivity_Data->end start Start: Characterize Antagonist start->Binding_Assay start->Functional_Assay start->Selectivity_Screen

Safety Operating Guide

Proper Disposal of MCL0020: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of MCL0020, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound presents a significant hazard profile that necessitates careful handling and disposal. The primary routes of exposure are ingestion and environmental release. Key hazard statements and precautionary measures are summarized below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statements
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Acute Aquatic Toxicity H400: Very toxic to aquatic lifeP273: Avoid release to the environment.[1] P391: Collect spillage.[1]
Chronic Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[1] P391: Collect spillage.[1]
General Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1]

Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize personal exposure and prevent environmental contamination.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Body Protection: Wear impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: Use a suitable respirator if dust or aerosols may be generated.[1]

  • Ventilation: All handling and disposal procedures must be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and properly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a compatible material and clearly marked with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent used.

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the empty container can be disposed of in accordance with institutional guidelines, which may include defacing the label before disposal.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[1]

  • Ensure the storage area is cool and away from direct sunlight and sources of ignition.[1]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash under any circumstances.[1] Improper disposal can lead to severe environmental damage and potential regulatory violations.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

MCL0020_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe Initiate Disposal waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling MCL0020

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for MCL0020

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Acute Aquatic, Category 1; Chronic Aquatic, Category 1).[1]

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed.[1]
Acute aquatic toxicityH400Very toxic to aquatic life.[1]
Chronic aquatic toxicityH410Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Impervious ClothingA lab coat or other protective clothing that is resistant to chemical splashes.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. A respirator may be required if dust or aerosols are generated.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage Protocol

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.

AspectProcedure
Safe Handling Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Storage Conditions Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1]
Storage Temperature Store at -20°C (as powder) or -80°C (in solvent).[1]
Spill Management and First Aid

Immediate and appropriate responses to spills and exposure are critical.

SituationAction
Spill Procedures Use full personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Absorb solutions with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Collect spillage and dispose of contaminated material according to approved procedures. Prevent the product from entering drains or water courses.[1]
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek immediate medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste TypeDisposal Method
Unused Product Dispose of contents at an approved waste disposal plant.
Contaminated Containers Dispose of the container at an approved waste disposal plant.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

MCL0020_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage B->C D Conduct Experiment C->D E Segregate Waste D->E G Decontaminate Workspace D->G F Dispose in Approved Chemical Waste Container E->F H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCL0020
Reactant of Route 2
MCL0020

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.